D-Mannose-13C-4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i4+1 |
InChI Key |
GZCGUPFRVQAUEE-JADMVYLDSA-N |
Isomeric SMILES |
C([13C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to D-Mannose-4-¹³C: Structure, Metabolism, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Mannose-4-¹³C, a stable isotope-labeled monosaccharide crucial for detailed metabolic studies. This document covers its chemical structure, metabolic fate, and applications in advanced research, particularly in the fields of glycobiology and metabolic flux analysis. The information is tailored for researchers, scientists, and professionals involved in drug development who require a deep understanding of this valuable tracer molecule.
Introduction to D-Mannose-4-¹³C
D-Mannose is a C-2 epimer of glucose and a physiologically important monosaccharide in human metabolism, primarily for the glycosylation of proteins.[1] D-Mannose-4-¹³C is a form of D-Mannose in which the carbon atom at the fourth position is replaced with its stable isotope, carbon-13 (¹³C). This isotopic labeling allows for the tracing of mannose metabolism and its incorporation into various biomolecules without the use of radioactive tracers. Its primary application lies in metabolic flux analysis (MFA) and in studies aimed at quantifying the contribution of exogenous mannose to glycosylation pathways.[2]
Chemical Structure and Properties
The chemical structure of D-Mannose-4-¹³C is identical to that of D-Mannose, with the exception of the isotopic label at the C4 position. The key properties of D-Mannose-4-¹³C are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | ¹³CC₅H₁₂O₆ | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [3] |
| Physical Form | Solid | |
| Solubility | Soluble in water | |
| SMILES | OC[C@H]1OC(O)--INVALID-LINK----INVALID-LINK--[13C@@H]1O | [3] |
Chemical Structure of D-Mannose-4-¹³C (Haworth Projection)
References
A Technical Guide to the Synthesis and Purification of D-Mannose-¹³C₄ for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of D-Mannose-¹³C₄, a crucial isotopically labeled monosaccharide for metabolic research and drug development. Due to the absence of a standardized, published protocol for this specific isotopologue, this guide outlines a feasible synthetic pathway and a robust purification strategy based on established principles of carbohydrate chemistry and isotopic labeling.
Introduction
Stable isotope-labeled compounds are indispensable tools in modern biomedical research. D-Mannose, a C-2 epimer of glucose, plays a significant role in glycosylation and various metabolic pathways. The availability of D-Mannose labeled with carbon-13 at specific positions, such as in D-Mannose-¹³C₄, enables detailed investigations into its metabolic fate, the elucidation of biochemical pathways, and its role in disease states. This document details a proposed multi-step chemical synthesis and a rigorous purification workflow to obtain high-purity D-Mannose-¹³C₄ for research use.
Proposed Synthesis of D-Mannose-¹³C₄
A plausible and efficient synthetic route for D-Mannose-¹³C₄ involves the chain extension of a readily available, appropriately labeled five-carbon sugar with a ¹³C-labeled one-carbon synthon. The following proposed pathway starts from D-Arabinose-¹³C₃ and introduces the fourth ¹³C label via a Kiliani-Fischer-type synthesis. The stereochemistry is carefully controlled through the strategic use of protecting groups.
Overview of the Synthetic Pathway
The synthesis can be dissected into four main stages:
-
Protection of the Starting Material: Selective protection of the hydroxyl groups of D-Arabinose-¹³C₃.
-
Chain Extension: Introduction of a ¹³C-labeled carbon atom to form a six-carbon backbone.
-
Cyclization and Stereochemical Control: Formation of the pyranose ring with the desired mannose configuration.
-
Deprotection: Removal of all protecting groups to yield the final D-Mannose-¹³C₄.
Visualizing the Synthetic Pathway
Detailed Experimental Protocols
Step 1: Protection of D-Arabinose-¹³C₃
-
Objective: To protect the hydroxyl groups to prevent side reactions in subsequent steps.
-
Procedure:
-
Suspend D-Arabinose-¹³C₃ in anhydrous acetone.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the starting material is fully consumed (monitored by TLC).
-
Neutralize the reaction with a weak base (e.g., sodium bicarbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting di-O-isopropylidene-D-arabinose-¹³C₃ by silica gel chromatography.
-
Step 2: Chain Extension with K¹³CN
-
Objective: To add a ¹³C-labeled cyanide group to the aldehyde, extending the carbon chain to six carbons.
-
Procedure:
-
Dissolve the protected D-arabinose derivative in an aqueous ethanol solution.
-
Add an equimolar amount of potassium cyanide-¹³C (K¹³CN).
-
Stir the reaction at room temperature, maintaining a slightly basic pH.
-
Monitor the reaction progress by TLC.
-
Once complete, neutralize the reaction mixture carefully with a dilute acid.
-
Extract the cyanohydrin products with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Step 3: Hydrolysis, Reduction, and Cyclization
-
Objective: To convert the cyanohydrin to the corresponding protected mannose derivative.
-
Procedure:
-
Hydrolyze the cyanohydrin mixture under acidic conditions to form the corresponding carboxylic acids.
-
Reduce the carboxylic acids to the corresponding aldehydes using a suitable reducing agent (e.g., catalytic hydrogenation over a poisoned palladium catalyst like Pd/BaSO₄). This step is crucial for stereocontrol, favoring the manno- configuration.
-
Following reduction, treat the intermediate with acetic anhydride in pyridine to induce cyclization and acetylation of the hydroxyl groups.
-
Purify the resulting protected D-Mannose-¹³C₄ by silica gel chromatography.
-
Step 4: Deprotection
-
Objective: To remove all protecting groups to yield the final product.
-
Procedure:
-
Dissolve the protected D-Mannose-¹³C₄ in an aqueous solution of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).
-
Heat the mixture gently to facilitate the hydrolysis of the acetal and acetate groups.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, neutralize the solution with a suitable base (e.g., an ion-exchange resin in the bicarbonate form).
-
Lyophilize the aqueous solution to obtain the crude D-Mannose-¹³C₄.
-
Purification of D-Mannose-¹³C₄
The purification of the final product is critical to ensure its suitability for research applications. A multi-step purification workflow is proposed to remove unreacted reagents, byproducts, and any remaining isomers.
Overview of the Purification Workflow
The purification process involves:
-
Initial Work-up: Removal of bulk impurities and neutralization.
-
Ion-Exchange Chromatography: To remove salts and charged impurities.
-
Size-Exclusion Chromatography: To separate based on molecular size.
-
High-Performance Liquid Chromatography (HPLC): For final polishing and isomer separation.
-
Characterization and Quality Control: To confirm the identity, purity, and isotopic enrichment.
Visualizing the Purification Workflow
Detailed Purification Protocol
Step 1: Ion-Exchange Chromatography
-
Objective: To remove ionic impurities.
-
Procedure:
-
Dissolve the crude D-Mannose-¹³C₄ in deionized water.
-
Pass the solution through a column packed with a mixed-bed ion-exchange resin.
-
Collect the eluate, which should contain the neutral sugar.
-
Wash the column with additional deionized water to ensure complete recovery.
-
Combine the eluate and washings and lyophilize.
-
Step 2: Size-Exclusion Chromatography
-
Objective: To separate the product from high and low molecular weight impurities.
-
Procedure:
-
Dissolve the desalted product in the mobile phase (e.g., deionized water).
-
Apply the sample to a size-exclusion column (e.g., Bio-Gel P-2).
-
Elute with the mobile phase and collect fractions.
-
Analyze the fractions by TLC or a colorimetric assay (e.g., phenol-sulfuric acid assay) to identify the sugar-containing fractions.
-
Pool the relevant fractions and lyophilize.
-
Step 3: Preparative HPLC
-
Objective: To achieve high purity and separate any remaining stereoisomers.
-
Procedure:
-
Dissolve the partially purified product in the HPLC mobile phase.
-
Inject the sample onto a preparative HPLC system equipped with a suitable column (e.g., an amino-propyl or C18 column). A common mobile phase for underivatized sugars is an acetonitrile/water gradient.
-
Monitor the elution using a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Remove the HPLC solvent under reduced pressure and lyophilize the final product.
-
Data Presentation: Quantitative Summary
The following tables summarize the expected quantitative data for the synthesis and purification of D-Mannose-¹³C₄. These values are estimates based on typical yields for analogous reactions in carbohydrate chemistry.
Table 1: Proposed Synthesis Data
| Step | Reaction | Starting Material | Key Reagents | Expected Yield (%) | Product |
| 1 | Protection | D-Arabinose-¹³C₃ | Acetone, H⁺ | 85-95 | Protected D-Arabinose-¹³C₃ |
| 2 | Chain Extension | Protected D-Arabinose-¹³C₃ | K¹³CN | 70-85 | Cyanohydrin Intermediates |
| 3 | Cyclization | Cyanohydrin Intermediates | H₂, Pd/BaSO₄; Ac₂O | 50-65 | Protected D-Mannose-¹³C₄ |
| 4 | Deprotection | Protected D-Mannose-¹³C₄ | TFA or HCl | >90 | Crude D-Mannose-¹³C₄ |
| Overall | D-Arabinose-¹³C₃ | ~30-45 | Crude D-Mannose-¹³C₄ |
Table 2: Purification and Quality Control Data
| Purification Step | Method | Input Purity (Approx.) | Expected Recovery (%) | Final Purity | Analytical Method |
| 1 | Ion-Exchange | ~40% | >95% | - | - |
| 2 | Size-Exclusion | - | >90% | ~80-90% | TLC |
| 3 | Preparative HPLC | ~80-90% | >85% | >98% | Analytical HPLC |
| Final Product | >98% | HPLC, NMR, MS | |||
| Isotopic Enrichment | >99 atom % ¹³C | Mass Spectrometry |
Conclusion
This technical guide outlines a comprehensive and scientifically grounded approach for the synthesis and purification of D-Mannose-¹³C₄. While the presented synthetic pathway is a proposed route, it is built upon well-established and reliable reactions in carbohydrate chemistry. The detailed purification workflow is designed to yield a final product of high purity and isotopic enrichment, suitable for the most demanding research applications in metabolism, glycobiology, and drug development. Researchers undertaking this synthesis should have a strong background in synthetic organic chemistry and carbohydrate manipulations.
An In-depth Technical Guide to the Physical and Chemical Properties of D-Mannose-4-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of D-Mannose-4-¹³C, a stable isotope-labeled monosaccharide crucial for a range of applications in biomedical research and drug development. Given the specificity of the isotopic label at the C4 position, this guide also incorporates relevant data from its unlabeled counterpart, D-Mannose, and other ¹³C-labeled isomers to provide a thorough understanding of its characteristics.
Physicochemical Properties
D-Mannose-4-¹³C is a solid, isotopically enriched form of D-Mannose. The introduction of a ¹³C isotope at the fourth carbon position increases its molecular weight by one atomic mass unit compared to the natural abundance compound. This specific labeling is instrumental for tracing the metabolic fate of mannose in various biological systems using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
General Properties
| Property | Value | Reference |
| Chemical Formula | ¹³CC₅H₁₂O₆ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 133-140 °C (for 97% pure) | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
Solubility
| Solvent | Solubility |
| Water | Highly soluble |
| Ethanol | Slightly soluble |
| Diethyl ether | Insoluble |
Spectral Data
Spectroscopic data is fundamental for the structural confirmation and analysis of D-Mannose-4-¹³C. The ¹³C label at the C4 position will introduce specific changes in the NMR and mass spectra compared to the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a key technique for characterizing D-Mannose-4-¹³C. The ¹³C enrichment at the C4 position will result in a significantly enhanced signal for this carbon in the ¹³C NMR spectrum and will introduce specific ¹³C-¹H and ¹³C-¹³C coupling patterns in high-resolution spectra.
Note: Specific high-resolution NMR data for D-Mannose-4-¹³C is not publicly available. The following table provides representative ¹³C NMR chemical shifts for D-[1-¹³C]mannose in D₂O, which can serve as a reference. The chemical shift of the labeled C4 carbon in D-Mannose-4-¹³C would be expected to be in a similar region to the unlabeled C4, but with a much greater intensity.
Representative ¹³C NMR Chemical Shifts for D-[1-¹³C]mannose in D₂O
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) |
| C1 | 95.5 | 95.2 |
| C2 | 72.2 | 72.7 |
| C3 | 71.7 | 74.5 |
| C4 | 68.4 | 68.1 |
| C5 | 73.9 | 77.6 |
| C6 | 62.5 | 62.5 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of D-Mannose-4-¹³C. The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C-labeled compound. Fragmentation patterns can provide structural information.
Expected Molecular Ion Peaks:
| Ion | Expected m/z |
| [M+H]⁺ | 182.07 |
| [M+Na]⁺ | 204.05 |
| [M-H]⁻ | 180.06 |
Note: Detailed fragmentation data for D-Mannose-4-¹³C is not available. The fragmentation of the unlabeled D-Mannose backbone would be expected, with the fragment containing the C4 position showing a +1 mass shift.
Infrared (IR) Spectroscopy
The IR spectrum of D-Mannose-4-¹³C is expected to be very similar to that of unlabeled D-Mannose, as the isotopic substitution has a minimal effect on the vibrational frequencies of the functional groups. The spectrum is characterized by strong absorptions corresponding to O-H and C-H stretching, as well as C-O and C-C bond vibrations.
Characteristic IR Absorption Bands for D-Mannose:
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 (broad) | O-H stretching |
| ~2900 | C-H stretching |
| ~1060 | C-O stretching |
| Fingerprint Region (<1000) | C-C stretching and other vibrations |
Experimental Protocols
The following sections provide generalized protocols for the synthesis, purification, and application of ¹³C-labeled mannose derivatives. These should be adapted and optimized for specific experimental requirements.
Synthesis of D-Mannose-4-¹³C
The chemical synthesis of specifically labeled monosaccharides is a multi-step process. A common strategy involves the use of a starting material that allows for the stereospecific introduction of the ¹³C label at the desired position.
Generalized Synthetic Approach:
-
Protection of Functional Groups: Start with a suitable, readily available mannose derivative with protecting groups on the hydroxyls that are not involved in the labeling step.
-
Oxidation and Ring Opening: Selectively oxidize and open the pyranose ring to create a linear precursor where the C4 position is accessible for modification.
-
Introduction of the ¹³C Label: Introduce the ¹³C isotope via a suitable ¹³C-labeled reagent (e.g., ¹³CN⁻, ¹³CO₂). This step is crucial for the specific placement of the label.
-
Reduction and Cyclization: Reduce the newly formed functional group and induce cyclization to reform the pyranose ring with the ¹³C label incorporated at the C4 position.
-
Deprotection: Remove the protecting groups to yield the final D-Mannose-4-¹³C product.
-
Purification: Purify the final product using chromatographic techniques (see Section 3.2).
Purification Protocol
High-performance liquid chromatography (HPLC) is a standard method for the purification of isotopically labeled carbohydrates.
Generalized HPLC Purification Protocol:
-
Column Selection: Utilize a column suitable for carbohydrate separation, such as an amino- or amide-functionalized column or a specialized carbohydrate analysis column.
-
Mobile Phase: A typical mobile phase for normal-phase HPLC of carbohydrates is a mixture of acetonitrile and water. The gradient can be optimized to achieve the best separation.
-
Detection: A refractive index (RI) detector is commonly used for detecting carbohydrates as they lack a strong UV chromophore.
-
Fraction Collection: Collect the fractions corresponding to the D-Mannose-4-¹³C peak.
-
Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization, to obtain the pure, solid product.
-
Purity Analysis: Assess the purity of the final product by analytical HPLC and confirm its identity by NMR and MS.
Applications and Workflows
D-Mannose-4-¹³C is a valuable tracer for studying mannose metabolism and its role in various biological processes, particularly in the context of glycosylation and metabolic flux analysis.
Metabolic Labeling and Glycoprotein Synthesis
D-Mannose is a key precursor for the synthesis of N-linked glycans. D-Mannose-4-¹³C can be used to trace the incorporation of mannose into glycoproteins and to study the dynamics of this pathway.
References
Natural abundance of 13C in D-Mannose
An In-depth Technical Guide to the Natural Abundance of ¹³C in D-Mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannose is a C-2 epimer of glucose and a naturally occurring simple sugar that plays a crucial role in various biological processes, most notably in the glycosylation of proteins. Understanding the natural isotopic composition of D-Mannose, particularly the abundance of the stable isotope Carbon-13 (¹³C), is of significant interest in metabolomics, food authentication, and environmental science. The natural abundance of ¹³C is approximately 1.1%, with the vast majority of carbon being ¹²C (approximately 98.9%)[1]. However, this ratio is not constant and varies depending on the carbon source and the photosynthetic pathway of the originating plant. This guide provides a comprehensive overview of the natural abundance of ¹³C in D-Mannose, the analytical methods used for its determination, and the underlying biochemical principles.
Factors Influencing ¹³C Natural Abundance in D-Mannose
The primary factor influencing the ¹³C/¹²C ratio in natural D-Mannose is the photosynthetic pathway of the source organism. Plants are broadly categorized into C3 and C4 pathways, which discriminate against ¹³CO₂ to different extents.
-
C3 Plants (Calvin Cycle): Most plants, including trees and shrubs that produce fruits like apples, peaches, and cranberries (all-natural sources of D-Mannose), use the C3 pathway[2]. These plants show greater discrimination against ¹³CO₂, resulting in organic matter that is more depleted in ¹³C.
-
C4 Plants (Hatch-Slack Pathway): C4 plants, such as maize and sugarcane, are more efficient at fixing CO₂ and exhibit less discrimination against ¹³C. Consequently, sugars derived from C4 plants are relatively enriched in ¹³C compared to those from C3 plants[3].
This difference in isotopic fractionation allows scientists to trace the botanical origin of sugars like D-Mannose.
Quantitative Data on ¹³C Natural Abundance
The precise natural abundance of ¹³C in D-Mannose from specific plant sources is not extensively tabulated in publicly available literature. However, the abundance can be inferred from the well-documented values for glucose, its structural isomer, derived from C3 and C4 plants. The isotopic composition is typically expressed in "delta" notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.
| Parameter | C3 Plants (e.g., Fruits, Trees) | C4 Plants (e.g., Maize, Sugarcane) | Reference |
| Typical δ¹³C Value for Sugars | -28‰ to -12‰ | Not a primary source of D-Mannose | [4] |
| General ¹³C Abundance | Lower | Higher | [3] |
Note: These values are for glucose but provide a reliable estimate for the expected range for D-Mannose from the same sources due to their shared metabolic origins.
Experimental Methodologies for Determining ¹³C Abundance
Two primary analytical techniques are employed to determine the natural abundance of ¹³C in organic molecules like D-Mannose: Isotope Ratio Mass Spectrometry (IRMS) and Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is the most common and precise method for determining the bulk ¹³C/¹²C ratio in a sample. The technique involves converting the organic sample into a simple gas (CO₂) and then measuring the relative abundance of the different isotopic masses of that gas.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than IRMS, quantitative ¹³C NMR offers the unique advantage of determining the ¹³C abundance at specific atomic positions within the molecule[4][5][6]. This site-specific isotope analysis provides a much more detailed isotopic fingerprint of the molecule. The low natural abundance and lower gyromagnetic ratio of ¹³C make these experiments time-consuming[1][7][8].
Experimental Protocols
Protocol 1: Bulk ¹³C Abundance Determination by IRMS
This protocol outlines the general steps for analyzing the ¹³C content of a D-Mannose sample using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
-
Sample Preparation:
-
Ensure the D-Mannose sample is pure and completely dry. Lyophilization is often used to remove any residual water.
-
Weigh approximately 0.5-1.0 mg of the sample into a clean tin capsule.
-
Record the exact weight and seal the capsule, removing any trapped air.
-
-
Combustion:
-
The sealed tin capsule is introduced into a high-temperature (typically >900°C) combustion furnace of the Elemental Analyzer.
-
The sample is flash-combusted in the presence of pure oxygen. This process quantitatively converts all the carbon in the D-Mannose into carbon dioxide (CO₂) gas.
-
-
Gas Purification:
-
The resulting gas mixture flows through a series of traps and columns to remove other combustion products (like water and nitrogen oxides) and isolate pure CO₂.
-
-
Mass Analysis:
-
The purified CO₂ gas is introduced into the ion source of the mass spectrometer.
-
The CO₂ molecules are ionized, and the resulting ions are accelerated into a magnetic field, which separates them based on their mass-to-charge ratio.
-
The spectrometer simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (masses 44 for ¹²C¹⁶O₂, 45 for ¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O, and 46).
-
-
Data Calculation:
-
The ratio of the ion beam intensities (e.g., mass 45/44) is calculated.
-
This ratio is compared to that of a calibrated reference gas that has been analyzed concurrently.
-
The result is expressed as a δ¹³C value in per mil (‰) relative to the VPDB standard.
-
Protocol 2: Site-Specific ¹³C Abundance by Quantitative ¹³C NMR
This protocol describes the key considerations for acquiring a quantitative ¹³C NMR spectrum to determine natural ¹³C abundance.
-
Sample Preparation:
-
Dissolve a high concentration of the D-Mannose sample in a deuterated solvent (e.g., D₂O). High concentrations are necessary to overcome the low sensitivity of ¹³C NMR[1].
-
Add a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), to shorten the T₁ relaxation times of the carbon nuclei. This is crucial for reducing the total experiment time[9].
-
An internal standard of known isotopic composition may also be added for precise quantification[9].
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a sensitive cryoprobe if available[7].
-
Tune and match the ¹³C probe carefully.
-
-
Acquisition Parameters:
-
Proton Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities and prevent accurate quantification.
-
Pulse Angle: Use a small pulse angle (e.g., 30-45°) to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of any carbon nucleus in the molecule to ensure full relaxation between scans. The addition of a relaxation agent significantly shortens this required delay.
-
Number of Scans: A very large number of scans (many thousands) is required to achieve a sufficient signal-to-noise ratio for the ¹³C signals at natural abundance[1]. The total acquisition time can be several hours[8].
-
-
Data Processing:
-
Apply minimal zero-filling and a gentle window function (e.g., exponential multiplication with a small line broadening factor) to the Free Induction Decay (FID) before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
-
Analysis:
-
Integrate the signals corresponding to each unique carbon position in the D-Mannose molecule.
-
The area of each integral is directly proportional to the abundance of ¹³C at that specific position. The relative site-specific abundances can be calculated from these integral values.
-
Visualizations
Caption: Workflow for ¹³C abundance analysis by EA-IRMS.
Caption: Workflow for quantitative ¹³C NMR analysis.
Caption: Influence of photosynthetic pathway on ¹³C abundance.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. D-Mannose: Uses, Side Effects And More-All You Should Know - Your Health, Our Ingredients 9601 Positive [health-sweet.com]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Unveiling the Nuances: A Technical Guide to D-Mannose and Its Isotopically Labeled Counterpart, D-Mannose-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core distinctions between D-Mannose and its stable isotope-labeled analogue, D-Mannose-¹³C₄. As the pursuit of deeper metabolic understanding and precise quantification in biological systems intensifies, the application of isotopically labeled compounds has become indispensable. This document provides a comprehensive overview of their respective properties, analytical methodologies, and applications, with a focus on metabolic tracing and quantitative analysis.
Core Differences: A Head-to-Head Comparison
The fundamental distinction between D-Mannose and D-Mannose-¹³C₄ lies in their isotopic composition. D-Mannose is composed of the naturally abundant isotopes of its constituent elements, primarily ¹²C, ¹H, and ¹⁶O. In contrast, D-Mannose-¹³C₄ is a synthesized molecule where four of the six carbon atoms have been replaced with the stable, heavier isotope of carbon, ¹³C. This seemingly subtle alteration has profound implications for its utility in scientific research, primarily by imparting a distinct mass signature that allows it to be differentiated from its endogenous, unlabeled counterpart.
This isotopic labeling does not significantly alter the chemical or biological properties of the molecule. D-Mannose-¹³C₄ is recognized by enzymes and transporters in the same manner as D-Mannose, ensuring that it faithfully traces the metabolic pathways of the natural sugar. The key difference is its increased molecular weight, which is the cornerstone of its application in mass spectrometry-based analytical techniques.
Physicochemical Properties
The introduction of four ¹³C atoms into the D-Mannose structure results in a predictable increase in its molecular weight. This mass shift is the primary physical property that distinguishes the labeled from the unlabeled form.
| Property | D-Mannose | D-Mannose-¹³C₄ | Reference |
| Molecular Formula | C₆H₁₂O₆ | ¹³C₄C₂H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | 184.16 g/mol (approx.) | [1] |
| Monoisotopic Mass | 180.063388 u | 184.076642 u (approx.) | [1] |
| Appearance | White solid | Solid | |
| Melting Point | 133-140 °C | 133-140 °C | |
| Isotopic Purity | Not Applicable | 99 atom % ¹³C | |
| Chemical Purity | ≥99% | 97% (CP) |
Applications in Research and Drug Development
The unique properties of D-Mannose-¹³C₄ make it an invaluable tool in various research and development settings, particularly in the fields of metabolomics and pharmacology.
Metabolic Flux Analysis
Stable isotope tracing using compounds like D-Mannose-¹³C₄ is a powerful technique to elucidate the dynamics of metabolic pathways. By introducing the labeled mannose into a biological system (e.g., cell culture), researchers can track the incorporation of the ¹³C atoms into various downstream metabolites. This allows for the quantification of metabolic fluxes, providing a dynamic picture of cellular metabolism that is not attainable with traditional concentration measurements alone.
Quantitative Bioanalysis: Isotope Dilution Mass Spectrometry
D-Mannose-¹³C₄ serves as an ideal internal standard for the accurate quantification of D-Mannose in complex biological matrices such as plasma, serum, and tissue extracts. The principle of isotope dilution mass spectrometry (ID-MS) relies on the addition of a known amount of the labeled standard to a sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. By measuring the ratio of the labeled to the unlabeled compound using mass spectrometry, the concentration of the endogenous D-Mannose can be determined with high accuracy and precision, correcting for any sample loss during processing.
Experimental Protocols
Quantification of D-Mannose in Human Serum using LC-MS/MS with a ¹³C-Labeled Internal Standard
This protocol is adapted from a validated method for the quantification of D-Mannose in human serum and can be applied using D-Mannose-¹³C₄ as the internal standard.
4.1.1. Materials and Reagents
-
D-Mannose (analytical standard)
-
D-Mannose-¹³C₄ (internal standard)
-
Human serum (blank)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Formic acid (MS grade)
-
Protein precipitation plates (e.g., 96-well format)
4.1.2. Sample Preparation
-
Spiking: To a 50 µL aliquot of human serum, add 10 µL of the D-Mannose-¹³C₄ internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Protein Precipitation: Add 200 µL of acetonitrile to each well, vortex mix for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate D-Mannose from other sugars (e.g., glucose, galactose).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-Mannose: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 179 → 89)
-
D-Mannose-¹³C₄: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 183 → 92)
-
Note: Specific transitions should be optimized for the instrument used.
-
-
4.1.4. Data Analysis
The concentration of D-Mannose in the samples is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
Signaling and Metabolic Pathways
D-Mannose plays a crucial role in several key metabolic and signaling pathways, most notably in glycosylation. D-Mannose-¹³C₄ can be used to trace the flow of mannose through these intricate processes.
D-Mannose Metabolism and Entry into Glycosylation
Caption: Metabolic fate of D-Mannose and its entry into glycosylation pathways.
Simplified N-Linked Glycosylation Pathway
Caption: Overview of the N-linked glycosylation pathway.
O-Linked Mannosylation Pathway
Caption: Initiation and elongation of O-linked mannosylation.
Conclusion
D-Mannose-¹³C₄ represents a powerful tool for researchers and drug development professionals, enabling precise and accurate investigation into the metabolism and quantification of D-Mannose. Its key advantage lies in its isotopic label, which allows it to be distinguished from its endogenous counterpart by mass spectrometry without altering its fundamental biochemical behavior. This facilitates advanced analytical techniques such as metabolic flux analysis and isotope dilution mass spectrometry, providing deeper insights into cellular physiology and pathology. The methodologies and pathways outlined in this guide serve as a foundational resource for the effective application of D-Mannose and its isotopically labeled form in a scientific setting.
References
The Isotopic Stability of D-Mannose-13C-4 in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in metabolic research, enabling the precise tracking of atoms through complex biochemical pathways. D-Mannose, a C-2 epimer of glucose, plays a critical role in glycosylation and cellular metabolism. The use of isotopically labeled D-Mannose, particularly D-Mannose-13C-4, allows for the detailed investigation of its metabolic fate and its contribution to various cellular processes. This technical guide provides an in-depth overview of the isotopic stability of this compound in biological systems, including quantitative data, detailed experimental protocols, and visualizations of relevant metabolic and signaling pathways. This information is intended to assist researchers in designing and interpreting experiments using this valuable tracer.
Data Presentation: Quantitative Analysis of this compound Metabolism
The metabolic fate of this compound is primarily dictated by its entry into two major pathways: glycolysis and glycosylation. The stability of the 13C label at the C-4 position is generally high, with minimal scrambling observed under physiological conditions, especially in the context of its incorporation into glycoproteins.
| Parameter | Cell Type | Experimental Conditions | Value | Reference |
| Uptake Rate | Human Fibroblasts | 5 mM Glucose, 50 µM Mannose | 9.4–22 nmol/mg protein/h | [1] |
| Contribution to N-glycan Mannose | Human Fibroblasts | 5 mM [1,2-13C]Glucose, 50 µM [4-13C]Mannose | 25-30% | [1] |
| Contribution to N-glycan Mannose | MPI-deficient Fibroblasts | 5 mM [1,2-13C]Glucose, 50 µM [4-13C]Mannose | 80% | [2] |
| Incorporation Efficiency into N-glycans (relative to uptake) | Various Cell Lines | 5 mM Glucose, 50-200 µM Mannose | 1-2% | [1] |
| Conversion to other N-glycan monosaccharides (Galactose, N-acetylglucosamine) | Human Fibroblasts | 50 µM [4-13C]Mannose | Undetectable | [1] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for 13C-Labeled Monosaccharide Analysis
This protocol is adapted from methods used to analyze the incorporation of 13C-labeled mannose into glycoproteins.
a. Sample Preparation:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with a medium containing this compound at the desired concentration and for the specified duration. Include a parallel culture with unlabeled D-Mannose as a control.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and scrape the cells.
-
Protein Precipitation and Hydrolysis: Precipitate the protein by adding a cold organic solvent (e.g., acetone or ethanol). Centrifuge to pellet the protein. Wash the pellet to remove any remaining soluble metabolites. Hydrolyze the protein pellet in acid (e.g., 2M trifluoroacetic acid) at 100°C for 4 hours to release the monosaccharides.
-
Derivatization: Dry the hydrolyzed sample under a stream of nitrogen. To enhance volatility for GC-MS analysis, derivatize the monosaccharides. A common method is to convert them to their aldononitrile acetate derivatives. This involves reaction with hydroxylamine followed by acetylation with acetic anhydride.
b. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., a DB-5 or similar column).
-
Injection: Inject the derivatized sample in splitless mode.
-
Oven Program: A typical temperature program would be an initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/minute, and hold for 10 minutes.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Acquire data in full scan mode to identify the derivatized monosaccharides and in selected ion monitoring (SIM) mode to quantify the isotopic enrichment. The specific ions to monitor will depend on the fragmentation pattern of the derivatized this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intracellular Metabolite Analysis
This protocol provides a general workflow for the analysis of 13C-labeled intracellular metabolites.
a. Sample Preparation:
-
Cell Culture and Labeling: Grow cells and label with this compound as described for the GC-MS protocol.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a pre-chilled extraction solvent (e.g., 80% methanol). Scrape the cells in the cold solvent and collect the extract.
-
Phase Separation: Add a non-polar solvent (e.g., chloroform) and water to the extract to separate the polar and non-polar metabolites. Centrifuge to achieve phase separation.
-
Sample Preparation for LC-MS/MS: Collect the aqueous (polar) phase containing the sugar phosphates and other central carbon metabolites. Dry the sample under vacuum or nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. For polar metabolites like sugar phosphates, a hydrophilic interaction liquid chromatography (HILIC) column is often used.
-
Mobile Phase: A typical HILIC mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
Mass Spectrometer: Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode for the analysis of phosphorylated intermediates.
-
Data Acquisition: Develop a multiple reaction monitoring (MRM) method for a triple quadrupole MS to specifically detect and quantify the transition of the precursor ion (e.g., [M-H]- of Mannose-6-phosphate-13C-4) to a specific product ion. For high-resolution MS, extract the ion chromatograms for the accurate mass of the labeled and unlabeled metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Analysis
NMR spectroscopy provides detailed information on the specific position of the 13C label within a molecule.
a. Sample Preparation:
-
Cell Culture and Labeling: A higher amount of starting material is generally required for NMR analysis compared to MS. Culture a larger batch of cells and label with this compound.
-
Metabolite Extraction: Perform metabolite extraction as described in the LC-MS/MS protocol.
-
Sample Purification: Depending on the complexity of the extract and the metabolites of interest, further purification steps such as solid-phase extraction (SPE) may be necessary.
-
NMR Sample Preparation: Lyophilize the final extract and reconstitute it in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).
b. NMR Analysis:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Experiments: Acquire one-dimensional (1D) 13C NMR spectra to observe the overall labeling pattern. For more detailed analysis, two-dimensional (2D) heteronuclear correlation experiments such as 1H-13C HSQC (Heteronuclear Single Quantum Coherence) can be used to resolve the signals from different carbon positions and their attached protons.
Mandatory Visualizations
Metabolic Fate of this compound
Caption: Metabolic fate of this compound in a typical mammalian cell.
Experimental Workflow for this compound Tracing
Caption: General experimental workflow for stable isotope tracing studies.
Signaling Pathway: Mannose Metabolism and Receptor Tyrosine Kinase (RTK) Glycosylation
Caption: Impact of mannose metabolism on RTK signaling through glycosylation.
Conclusion
This compound is a stable and effective tracer for investigating mannose metabolism and its contribution to glycosylation. The analytical methods described, including GC-MS, LC-MS/MS, and NMR, provide robust platforms for quantifying the incorporation of the 13C label into various biomolecules. Understanding the metabolic fate of this compound is crucial for researchers in basic science and drug development, as it sheds light on fundamental cellular processes and offers potential targets for therapeutic intervention, particularly in the context of cancer where alterations in glycosylation are common. The provided protocols and visualizations serve as a guide for the design and execution of insightful metabolic tracer experiments.
References
The Potential of D-Mannose-¹³C₄ in Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of glycobiology, understanding the flow and utilization of monosaccharides is paramount to deciphering the complexities of glycoprotein synthesis and function. D-Mannose, a C-2 epimer of glucose, is a critical component of N-linked glycans and plays a vital role in protein folding, stability, and cellular signaling.[1][2] The advent of stable isotope labeling, particularly with D-Mannose-¹³C₄, has provided researchers with a powerful tool to trace the metabolic fate of mannose and quantify its contribution to glycosylation pathways. This technical guide explores the core applications of D-Mannose-¹³C₄ in glycobiology, offering insights into experimental design, data interpretation, and the potential for this isotopic tracer in advancing drug development.
Core Applications of D-Mannose-¹³C₄ in Glycobiology
The primary application of D-Mannose-¹³C₄ lies in its use as a metabolic tracer to elucidate the origins and flux of mannose in cellular glycosylation processes. By introducing D-Mannose-¹³C₄ into cell culture, researchers can distinguish between exogenous mannose and mannose synthesized de novo from glucose. This is crucial for understanding how cells utilize different sugar sources to build complex glycan structures.
Metabolic Labeling and Flux Analysis
Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a cornerstone technique for quantifying the rates of metabolic reactions.[2][3] D-Mannose-¹³C₄ is an ideal tracer for dissecting the mannose metabolic network. Once it enters the cell, it is phosphorylated to mannose-6-phosphate and can then be either isomerized to fructose-6-phosphate to enter glycolysis or be activated for incorporation into glycans.[4] By tracking the ¹³C label through these pathways using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the flux through key enzymatic steps.[5]
A key enzyme in this pathway is phosphomannose isomerase (PMI), which interconverts mannose-6-phosphate and fructose-6-phosphate.[6][7] Studies have shown that the activity of PMI can significantly influence whether a cell relies on exogenous mannose or glucose-derived mannose for glycosylation.[5]
Studying Protein Glycosylation
D-Mannose-¹³C₄ enables the direct tracking of mannose incorporation into N-glycans. This is particularly important in the context of biopharmaceutical production, where the glycosylation profile of therapeutic proteins is a critical quality attribute affecting their efficacy and half-life.[1][8] By supplementing cell culture media with D-Mannose-¹³C₄, developers can monitor and optimize glycosylation patterns to ensure consistency and desired therapeutic properties.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing ¹³C-labeled mannose to investigate glycoprotein metabolism.
| Parameter | Cell Type | [¹³C]Mannose Concentration | [¹³C]Glucose Concentration | Contribution of Exogenous Mannose to N-glycan Mannose | Reference |
| Mannose Incorporation | Normal Human Fibroblasts | 50 µM | 5 mM | 25-30% | [5] |
| Mannose Incorporation | MPI-deficient Fibroblasts | 50 µM | 5 mM | 80% | [5] |
| Mannose Contribution to Galactose in N-glycans | Control Fibroblasts | 50 µM - 1 mM | 5 mM | Concentration-dependent increase | [5] |
| Mannose Contribution to GlcNAc in N-glycans | Control Fibroblasts | 50 µM - 1 mM | 5 mM | Concentration-dependent increase | [5] |
| Parameter | Cell Type | Labeling Condition | Uptake Rate (nmol/mg protein/h) | Reference |
| Mannose Uptake | Fibroblasts | 50 µM [4-¹³C]Mannose | 9.4 - 22 | [5] |
| Glucose Uptake | Fibroblasts | 5 mM [1,2-¹³C]Glucose | 1500 - 2200 | [5] |
Key Experimental Protocols
Metabolic Labeling of Cells with D-Mannose-¹³C₄
This protocol describes the general procedure for labeling cultured cells with D-Mannose-¹³C₄ to study its incorporation into glycoproteins.
Materials:
-
Cell line of interest (e.g., human fibroblasts, CHO cells)
-
Complete cell culture medium
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Mannose-¹³C₄ (e.g., [4-¹³C]Mannose)
-
Unlabeled D-Glucose
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
Culture cells to approximately 75% confluency in their standard growth medium.
-
Prepare the labeling medium: supplement glucose-free DMEM with the desired concentrations of D-Mannose-¹³C₄ (e.g., 50 µM) and unlabeled D-Glucose (e.g., 5 mM), and 10% dFBS.
-
Aspirate the standard growth medium from the cells and wash the cell monolayer twice with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS.
-
Centrifuge the cell suspension to pellet the cells.
-
The cell pellet is now ready for downstream analysis of glycoprotein incorporation.
Analysis of ¹³C-Labeled Monosaccharides from Glycoproteins by GC-MS
This protocol outlines the steps for releasing, derivatizing, and analyzing ¹³C-labeled monosaccharides from glycoproteins by Gas Chromatography-Mass Spectrometry.
Materials:
-
Cell pellet from the metabolic labeling experiment
-
N-glycosidase F (PNGase F)
-
Trifluoroacetic acid (TFA)
-
Hydroxylamine hydrochloride
-
Acetic anhydride
-
Pyridine
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Protein Extraction and Glycan Release:
-
Lyse the cell pellet and extract total protein.
-
Denature the protein sample.
-
Release N-glycans by incubating the protein sample with PNGase F according to the manufacturer's instructions.
-
-
Hydrolysis of Glycans:
-
Hydrolyze the released glycans to monosaccharides by treating with 2M TFA at 100°C for 4 hours.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
-
Derivatization to Aldonitrile Acetates:
-
To the dried monosaccharide sample, add a solution of hydroxylamine hydrochloride in pyridine.
-
Incubate at 90°C for 30 minutes.
-
Add acetic anhydride and incubate at 90°C for another 30 minutes.
-
Evaporate the reagents under nitrogen.
-
Partition the derivatized monosaccharides between dichloromethane and water.
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5) and a temperature gradient to separate the monosaccharide derivatives.
-
Operate the mass spectrometer in electron ionization (EI) mode and scan for a mass range that includes the expected fragments of the derivatized monosaccharides.
-
Analyze the mass spectra to determine the isotopic enrichment of mannose, which will indicate the incorporation of ¹³C from D-Mannose-¹³C₄.
-
Visualizing Glycobiology Pathways and Workflows
Mannose Metabolism and Glycosylation Pathway
Caption: Metabolic fate of D-Mannose-¹³C₄ in the cell.
Experimental Workflow for Metabolic Flux Analysis
Caption: Workflow for ¹³C-MFA using D-Mannose-¹³C₄.
Conclusion and Future Directions
D-Mannose-¹³C₄ is an invaluable tool for researchers in glycobiology and drug development. Its application in metabolic labeling and flux analysis provides a quantitative understanding of mannose utilization in glycoprotein synthesis. This knowledge is critical for optimizing the production of biotherapeutics with consistent and efficacious glycosylation profiles. Future applications may include more detailed investigations into the regulation of mannose metabolic pathways in various disease states, such as cancer and congenital disorders of glycosylation, potentially revealing new therapeutic targets. The continued development of analytical techniques, coupled with the use of stable isotope tracers like D-Mannose-¹³C₄, will undoubtedly continue to advance our understanding of the complex and vital role of glycans in biology.
References
- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PMI-controlled mannose metabolism and glycosylation determines tissue tolerance and virus fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: D-Mannose-13C-4 as a Tracer for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as those labeled with Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways. D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in cellular metabolism, particularly in the glycosylation of proteins. Alterations in mannose metabolism have been implicated in various diseases, including congenital disorders of glycosylation (CDGs) and cancer.
This document provides detailed application notes and protocols for the use of D-Mannose-¹³C-4 as a tracer for metabolic flux analysis, with a primary focus on its incorporation into glycoproteins. D-Mannose-¹³C-4 is a valuable tool for quantifying the contribution of exogenous mannose to glycosylation pathways, providing insights into the competition and interplay between glucose and mannose metabolism.
Principle
D-Mannose-¹³C-4 is introduced into cell culture media, where it is taken up by cells and enters metabolic pathways. The ¹³C label at the C-4 position allows for its fate to be tracked as it is converted to mannose-6-phosphate and subsequently incorporated into GDP-mannose, the donor substrate for mannosyltransferases in the synthesis of N-glycans. By analyzing the isotopic enrichment of mannose residues in glycoproteins using mass spectrometry, the flux of exogenous mannose into these biosynthetic pathways can be quantified. This approach can distinguish the contribution of exogenous mannose from that of de novo mannose synthesis from glucose.
Applications
-
Quantifying the contribution of exogenous mannose to N-glycosylation: Determine the percentage of mannose in glycoproteins that is derived directly from an external mannose source versus de novo synthesis from glucose.[1][2][3]
-
Studying congenital disorders of glycosylation (CDGs): Investigate the metabolic consequences of enzyme deficiencies in the mannose metabolic pathway, such as phosphomannose isomerase (MPI) deficiency (CDG-Ib).[1][2][3]
-
Cancer metabolism research: Elucidate the role of mannose metabolism in cancer cell proliferation and survival.
-
Drug discovery and development: Evaluate the efficacy of therapeutic strategies that target mannose metabolism or glycosylation pathways.
Data Presentation
The following tables summarize quantitative data on the contribution of exogenous mannose to N-glycans in human fibroblasts, as determined using D-Mannose-¹³C-4 as a tracer.
Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Normal and MPI-Deficient Fibroblasts. [1][2][3]
| Cell Type | Exogenous [4-¹³C]Mannose Concentration | Contribution of Exogenous Mannose to N-Glycan Mannose |
| Normal Human Fibroblasts | 50 µM | 25-30% |
| MPI-Deficient Fibroblasts | 50 µM | 80% |
Table 2: Effect of Increasing Exogenous Mannose Concentration on its Contribution to N-Glycan Monosaccharides in Normal Fibroblasts. [1]
| Exogenous [4-¹³C]Mannose Concentration | Contribution to N-Glycan Mannose | Contribution to N-Glycan Galactose | Contribution to N-Glycan N-acetylglucosamine |
| 50 µM | ~25-30% | Undetectable | Undetectable |
| 1 mM | ~100% | Detectable | Detectable |
Experimental Protocols
This section provides a detailed methodology for a typical experiment using D-Mannose-¹³C-4 to trace its incorporation into glycoproteins in cultured mammalian cells.
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells (e.g., human fibroblasts) in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Culture Medium: Culture cells in a standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Labeling Medium Preparation: Prepare a custom labeling medium. For example, to mimic physiological conditions, use glucose-free DMEM supplemented with 5 mM [1,2-¹³C₂]glucose and 50 µM [4-¹³C]mannose. The use of a second tracer like [1,2-¹³C₂]glucose allows for the simultaneous tracking of the glucose contribution to mannose synthesis.
-
Isotope Labeling: Once cells have reached the desired confluency, aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time should be sufficient to allow for detectable incorporation of the tracer into glycoproteins.
II. Glycoprotein Extraction and Hydrolysis
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Precipitation: Precipitate the total protein from the cell lysate using a method such as trichloroacetic acid (TCA) precipitation.
-
Washing: Wash the protein pellet sequentially with ice-cold acetone to remove any remaining lipids or small molecules.
-
Hydrolysis: Resuspend the protein pellet in an acidic solution (e.g., 4 M trifluoroacetic acid) and heat at 100°C for 4 hours to hydrolyze the glycoproteins and release the monosaccharides.
-
Drying: Dry the hydrolysate completely under a stream of nitrogen or using a vacuum centrifuge.
III. Monosaccharide Derivatization (Alditol Acetates)
-
Reduction: To the dried monosaccharide sample, add 10 mg/mL sodium borohydride in 1 M ammonium hydroxide and incubate at room temperature for 1.5 hours to reduce the monosaccharides to their corresponding alditols.
-
Neutralization: Stop the reduction reaction by adding glacial acetic acid.
-
Borate Removal: Remove the resulting borate by repeated co-evaporation with methanol containing 10% acetic acid.
-
Acetylation: Acetylate the alditols by adding acetic anhydride and a catalyst (e.g., 1-methylimidazole) and incubating at room temperature for 30 minutes.
-
Quenching and Extraction: Stop the reaction by adding water. Extract the alditol acetate derivatives into an organic solvent such as dichloromethane.
-
Washing and Drying: Wash the organic phase with water to remove any residual reagents and then dry it over anhydrous sodium sulfate.
-
Sample Preparation for GC-MS: Evaporate the solvent and reconstitute the dried alditol acetates in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
IV. GC-MS Analysis
-
Gas Chromatograph (GC) System: Use a GC system equipped with a capillary column suitable for separating sugar derivatives (e.g., a DB-225 or similar polar column).
-
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 220°C at a rate of 20°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
-
Mass Spectrometer (MS) System: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.
-
MS Parameters (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Mode: Acquire data in full scan mode to identify the retention times of the alditol acetate derivatives and in selected ion monitoring (SIM) mode to quantify the mass isotopologue distributions of specific fragments.
-
-
Data Analysis:
-
Identify the peak corresponding to mannose alditol acetate based on its retention time and mass spectrum compared to a known standard.
-
Determine the mass isotopologue distribution (MID) of a characteristic fragment ion of mannose alditol acetate. The MID represents the relative abundance of the unlabeled fragment (m₀) and the fragment containing one ¹³C atom (m₁), two ¹³C atoms (m₂), and so on.
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
Calculate the fractional contribution of exogenous mannose to the total mannose pool in glycoproteins using the corrected MIDs.
-
Visualizations
Metabolic Pathway of D-Mannose-¹³C-4
References
- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the Sources of the Essential Sugar Mannose♦: The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Mannose-¹³C₄ in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Mannose-¹³C₄ in cell culture experiments to trace and quantify mannose metabolism and its incorporation into glycoproteins. The following protocols offer detailed methodologies for metabolic labeling, sample preparation, and analysis.
Introduction
D-Mannose is a C-2 epimer of glucose that plays a crucial role in protein glycosylation and cellular metabolism. Stable isotope-labeled D-Mannose, such as D-Mannose-¹³C₄, serves as a powerful tracer in metabolic flux analysis (MFA) to elucidate the pathways of mannose utilization and its contribution to the synthesis of N-glycans and other glycoconjugates. By tracing the incorporation of the ¹³C label, researchers can quantify the flux through various metabolic pathways, understand the regulation of glycosylation, and identify potential targets for therapeutic intervention in diseases associated with altered glycosylation, such as cancer and congenital disorders of glycosylation.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a cell to understand cellular physiology and response to stimuli.
-
Glycan Biosynthesis Research: Tracing the incorporation of mannose into N-glycans, O-glycans, and GPI anchors to study the dynamics of glycosylation.
-
Drug Discovery and Development: Evaluating the effect of drug candidates on mannose metabolism and glycosylation pathways.
-
Disease Research: Investigating alterations in mannose metabolism in various diseases, including cancer and metabolic disorders.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with D-Mannose-¹³C₄
This protocol details the steps for labeling cultured adherent mammalian cells with D-Mannose-¹³C₄ to trace its metabolic fate.
Materials:
-
Adherent mammalian cells of choice
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free and mannose-free cell culture medium
-
D-Mannose-¹³C₄ (ensure isotopic purity)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in 80-90% confluency at the time of labeling. Culture the cells in their standard complete medium.
-
Media Preparation for Labeling: Prepare the labeling medium by supplementing glucose-free and mannose-free medium with dialyzed FBS (typically 10%), the desired concentration of unlabeled glucose, and the desired concentration of D-Mannose-¹³C₄. Common concentrations for labeled mannose range from 50 µM to 1 mM.[1][2] The concentration should be optimized for the specific cell line and experimental goals.
-
Pre-Labeling Wash: Once cells have reached the desired confluency, aspirate the standard culture medium. Gently wash the cells once with pre-warmed glucose-free medium to remove any residual unlabeled glucose and mannose. This wash step should be brief (less than 30 seconds) to minimize cell stress.[3]
-
Metabolic Labeling: Add the prepared labeling medium containing D-Mannose-¹³C₄ to the cells.
-
Incubation: Incubate the cells for the desired labeling period. The incubation time can range from a few hours to several days (e.g., 24 to 72 hours), depending on the turnover rate of the molecules of interest and the experimental objectives.[2] For kinetic studies, multiple time points can be collected.[3]
-
Harvesting: After the labeling period, proceed immediately to cell harvesting and quenching of metabolism as described in Protocol 2.
Protocol 2: Cell Harvesting and Metabolite/Glycoprotein Extraction
This protocol describes how to harvest cells after metabolic labeling and prepare lysates for downstream analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Ice-cold 80:20 methanol:water solution (quenching solution), pre-chilled to -75°C
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching Metabolism: Aspirate the labeling medium from the culture plate. Immediately wash the cells with ice-cold PBS. Aspirate the PBS and place the culture dish on dry ice.
-
Metabolite Quenching: Add the pre-chilled 80:20 methanol:water quenching solution to the plate (e.g., 1 mL for a well of a 6-well plate). Place the culture dishes at -75°C for 10 minutes to ensure complete metabolic quenching.[3]
-
Cell Lysis and Collection: Incubate the plates on ice for 10-15 minutes to allow for freeze-thaw lysis of the cells.[3] Scrape the lysed cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation (for metabolite analysis): For analysis of intracellular metabolites, centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris. The supernatant contains the metabolites and can be transferred to a new tube for further processing and analysis.
-
Glycoprotein Extraction:
-
Detergent Lysis: For glycoprotein analysis, after washing with ice-cold PBS, add ice-cold lysis buffer (e.g., RIPA buffer or NP-40 buffer) to the plate.[4]
-
Incubation and Collection: Incubate the plate on ice for 30 minutes with occasional rocking. Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
-
Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris. The supernatant contains the soluble glycoproteins.[4]
-
Protocol 3: Sample Preparation for Mass Spectrometry (GC-MS) Analysis of Monosaccharides
This protocol outlines the steps for hydrolyzing glycoproteins and derivatizing the resulting monosaccharides for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Protein lysate containing labeled glycoproteins
-
Hydrochloric acid (HCl), 6N
-
Acetonitrile
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Heating block or oven
-
Vacuum evaporator
-
GC-MS system
Procedure:
-
Protein Hydrolysis:
-
To the protein pellet or a dried aliquot of the glycoprotein extract, add 6N HCl.
-
Incubate at 95°C for 4 hours to hydrolyze the glycoproteins and release the monosaccharides.
-
-
Drying: After hydrolysis, evaporate the sample to dryness under a stream of nitrogen or using a vacuum evaporator.
-
Derivatization:
-
Sample Clarification: Cool the sample for 1 hour. Centrifuge to pellet any debris and transfer the supernatant to a GC-MS vial.[5]
-
GC-MS Analysis: Analyze the derivatized monosaccharides by GC-MS. The mass spectrometer will detect the mass shifts corresponding to the incorporation of ¹³C atoms from D-Mannose-¹³C₄, allowing for the quantification of labeled mannose.
Data Presentation
Quantitative data from D-Mannose-¹³C₄ labeling experiments can be summarized in tables to facilitate comparison across different cell lines or experimental conditions.
Table 1: Uptake and Incorporation of Exogenous Mannose in Various Cell Lines
| Cell Line | Mannose Uptake Rate (nmol/mg protein/h) | Glucose Uptake Rate (nmol/mg protein/h) | Mannose Incorporation into N-glycans (%) | Glucose Contribution to N-glycan Mannose (%) |
| Fibroblasts | 9.4–22 | 1500–2200 | 1–2% | 55-90% |
| HeLa | Data not specified | Data not specified | ~40% | ~60% |
| HepG2 | Data not specified | Data not specified | ~35% | ~65% |
| Huh7 | Data not specified | Data not specified | ~45% | ~55% |
| CHO | Data not specified | Data not specified | ~20% | ~80% |
| A549 | Data not specified | Data not specified | ~30% | ~70% |
| Caco-2 | Data not specified | Data not specified | ~25% | ~75% |
| HEK293 | Data not specified | Data not specified | ~15% | ~85% |
| HCT116 | Data not specified | Data not specified | ~10% | ~90% |
Data compiled from multiple sources, specific values may vary based on experimental conditions.[6][7]
Table 2: Recommended Labeling Conditions for D-Mannose-¹³C₄ Experiments
| Parameter | Recommended Range | Notes |
| Cell Confluency | 80-90% | Ensures active metabolism and sufficient material for analysis. |
| D-Mannose-¹³C₄ Concentration | 50 µM - 1 mM | Optimal concentration is cell-type dependent and should be determined empirically.[1][2] |
| Unlabeled Glucose Concentration | 5 mM - 25 mM | Should be physiological or match the specific experimental question. |
| Labeling Duration | 4 - 72 hours | Shorter times for kinetic studies, longer for steady-state analysis.[2] |
| Serum | Dialyzed FBS | To avoid interference from unlabeled monosaccharides in standard FBS.[3] |
Visualization of Pathways and Workflows
Metabolic Pathway of D-Mannose
The following diagram illustrates the central metabolic pathways of D-mannose, including its entry into glycolysis and its route to incorporation into N-glycans.
Experimental Workflow for ¹³C-Mannose Labeling and Analysis
This diagram outlines the major steps in a typical D-Mannose-¹³C₄ cell culture experiment, from labeling to data analysis.
Logical Relationship of Mannose Sources for N-Glycosylation
This diagram illustrates the different sources of mannose for N-glycan synthesis and their relative contributions.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 4. Isolation of Protein from Cultured Cells [opsdiagnostics.com]
- 5. shimadzu.com [shimadzu.com]
- 6. FIGURE 33.2. [Pathways for biosynthesis of N-glycans...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of D-Mannose-13C4 Incorporation into Glycoproteins Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including protein folding, cell-cell adhesion, and immune response. Alterations in glycosylation patterns are increasingly recognized as hallmarks of various diseases, including cancer. Metabolic labeling with stable isotope-labeled sugars, coupled with mass spectrometry, offers a powerful approach to quantitatively track the flux of monosaccharides through glycosylation pathways, providing insights into the dynamics of glycan biosynthesis and turnover.
This application note provides a detailed protocol for the quantification of D-Mannose-13C4 incorporation into cellular glycoproteins. D-Mannose is a key monosaccharide in the synthesis of N-linked glycans. By introducing a 13C-labeled version of D-mannose, researchers can trace its metabolic fate and quantify its incorporation into the glycoproteome. This method is invaluable for studying the effects of drugs, genetic modifications, or disease states on glycoprotein biosynthesis.
Principle of the Method
Cells are cultured in a medium containing a known concentration of D-Mannose-13C4. The labeled mannose is taken up by the cells and enters the glycosylation pathway, where it is incorporated into newly synthesized N-glycans on proteins. Following a labeling period, glycoproteins are isolated, digested into glycopeptides, and analyzed by high-resolution mass spectrometry. The mass shift resulting from the incorporation of 13C isotopes allows for the differentiation and quantification of labeled versus unlabeled glycopeptides. The degree of isotopic enrichment provides a quantitative measure of D-mannose utilization in glycoprotein biosynthesis.
Materials and Reagents
-
D-Mannose-13C4 (or other desired 13C-labeled mannose)
-
Cell culture medium (e.g., DMEM, RPMI-1640), glucose-free and mannose-free if possible
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Lectin-agarose beads (e.g., Concanavalin A) or HILIC enrichment kit
-
C18 spin columns
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling with D-Mannose-13C4
-
Cell Seeding: Seed the cells of interest (e.g., human fibroblasts, cancer cell lines) in appropriate cell culture plates or flasks and grow to a desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium for labeling. For optimal incorporation, use a glucose-free and mannose-free medium supplemented with a physiological concentration of glucose (e.g., 5 mM) and the desired concentration of D-Mannose-13C4. A common starting concentration for labeling is 50 µM [4-13C]mannose.[1][2] The medium should also be supplemented with dialyzed FBS to minimize the concentration of unlabeled mannose.
-
Labeling: Remove the standard culture medium, wash the cells once with sterile PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a specified period. The incubation time can be varied to study the kinetics of incorporation. A typical labeling time is 24 hours to achieve significant incorporation.[1][2]
-
Cell Harvesting: After the labeling period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA protein assay.
Protocol 2: In-Solution Trypsin Digestion of Glycoproteins
-
Denaturation and Reduction: Take a defined amount of protein lysate (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 60°C for 30-60 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30-45 minutes to alkylate the reduced cysteine residues.
-
Digestion: Quench the alkylation reaction by adding DTT to a final concentration of 5 mM. Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
Stopping the Digestion: Acidify the reaction mixture by adding formic acid to a final concentration of 1% to inactivate the trypsin.
Protocol 3: Enrichment of Glycopeptides
Due to the low stoichiometry of glycopeptides compared to non-glycosylated peptides, an enrichment step is crucial for successful analysis. Two common methods are lectin affinity chromatography and hydrophilic interaction liquid chromatography (HILIC).
-
Lectin Column Preparation: Use a pre-packed lectin column (e.g., Concanavalin A for high-mannose and hybrid N-glycans) or pack your own. Equilibrate the column with binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl2, 1 mM CaCl2, pH 7.4).
-
Sample Loading: Load the acidified peptide digest onto the equilibrated lectin column.
-
Washing: Wash the column extensively with binding buffer to remove non-glycosylated peptides.
-
Elution: Elute the bound glycopeptides using an elution buffer containing a competitive sugar (e.g., 0.5 M methyl-α-D-mannopyranoside in binding buffer).
-
Desalting: Desalt the eluted glycopeptides using a C18 spin column according to the manufacturer's protocol.
-
Sample Preparation: Adjust the solvent composition of the peptide digest to be compatible with HILIC binding conditions, typically high acetonitrile concentration (e.g., 80% ACN, 1% TFA).
-
HILIC Column Equilibration: Equilibrate a HILIC microspin column or SPE cartridge with HILIC binding buffer (e.g., 80% ACN, 1% TFA).
-
Sample Loading: Load the prepared sample onto the equilibrated HILIC column.
-
Washing: Wash the column with the binding buffer to remove non-hydrophilic (non-glycosylated) peptides.
-
Elution: Elute the glycopeptides with a low acetonitrile concentration buffer (e.g., HILIC elution buffer: 20% ACN, 0.1% TFA).
-
Drying and Reconstitution: Dry the eluted glycopeptides in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
Mass Spectrometry Analysis
LC-MS/MS Parameters
-
Liquid Chromatography: Use a nano-flow HPLC system with a C18 reversed-phase column. Separate the glycopeptides using a gradient of increasing acetonitrile concentration (e.g., 2-40% ACN over 60-90 minutes) with 0.1% formic acid as the ion-pairing agent.
-
Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer is recommended.
-
Ionization: Use positive ion electrospray ionization (ESI).
-
Data Acquisition: Employ a data-dependent acquisition (DDA) method.
-
MS1 Scan: Acquire full MS scans over a mass range of m/z 400-2000 with high resolution (>60,000).
-
MS2 Scans (Tandem MS): Select the most intense precursor ions for fragmentation. Use higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). The fragmentation of glycopeptides will produce characteristic oxonium ions (e.g., m/z 204.0867 for HexNAc, m/z 366.1395 for Hex-HexNAc) which can be used to trigger subsequent fragmentation events or aid in identification.
-
Data Presentation and Analysis
Quantitative Data Summary
The incorporation of D-Mannose-13C4 can be quantified by calculating the isotopic enrichment in the glycopeptides. The following table presents example data from a study using [4-13C]mannose labeling in human fibroblasts.
| Cell Line | Labeling Conditions | Mannose Contribution from exogenous [4-13C]Mannose (%) | Mannose Contribution from [1,2-13C]Glucose (%) | Reference |
| Normal Human Fibroblasts | 5 mM [1,2-13C]Glc, 50 µM [4-13C]Man, 24h | 25-30 | 70-75 | [1][2] |
| MPI-CDG Fibroblasts | 5 mM [1,2-13C]Glc, 50 µM [4-13C]Man, 24h | ~80 | ~20 | [2] |
MPI-CDG: Mannose Phosphate Isomerase-Congenital Disorder of Glycosylation, a condition where the conversion of fructose-6-phosphate to mannose-6-phosphate is impaired.
Data Analysis Workflow
-
Raw Data Processing: Process the raw mass spectrometry data using software capable of identifying glycopeptides, such as Byonic™, GlycReSoft, or similar platforms.
-
Glycopeptide Identification: Identify glycopeptides by searching the MS/MS spectra against a protein database, specifying the variable modification of the potential glycosylation sites with the mass of the glycan and the 13C label.
-
Quantification of Isotopic Enrichment: For each identified glycopeptide, extract the ion chromatograms (XICs) for both the unlabeled (M+0) and the 13C-labeled isotopologues. The number of incorporated 13C4-mannose units will determine the mass shift. For example, a glycopeptide with one incorporated D-Mannose-13C4 will show a mass increase of 4 Da.
-
Calculate Percent Enrichment: The percent enrichment for a given glycopeptide can be calculated as:
% Enrichment = [Area(labeled) / (Area(labeled) + Area(unlabeled))] * 100
Visualizations
D-Mannose Metabolic Pathway for N-Glycosylation
Caption: Metabolic pathway of D-Mannose-13C4 incorporation into N-glycans.
Experimental Workflow for Quantification of D-Mannose-13C4 Incorporation
Caption: Experimental workflow from cell labeling to data analysis.
Conclusion
The methodology described in this application note provides a robust and quantitative approach to study the dynamics of mannose incorporation into glycoproteins. This technique can be adapted to various cell types and experimental conditions, making it a versatile tool for researchers in basic science and drug development. By accurately quantifying the flux of D-mannose into the glycoproteome, scientists can gain deeper insights into the regulation of glycosylation and its role in health and disease.
References
Application Note: LC-MS/MS Methods for D-Mannose and its Isotopologues in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the quantitative analysis of D-Mannose in biological matrices, such as human serum and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary method described utilizes a stable isotope-labeled D-Mannose (e.g., D-Mannose-¹³C₆) as an internal standard (IS) for accurate quantification, a technique directly applicable to the detection and tracing of other isotopologues like D-Mannose-¹³C₄.
Introduction to D-Mannose Analysis
D-Mannose is a C-2 epimer of glucose and a monosaccharide crucial for glycoprotein synthesis and other metabolic processes.[1] Altered levels of D-Mannose in biological fluids have been associated with various conditions, including diabetes, cancer, and congenital disorders of glycosylation, making its accurate quantification essential for research and clinical applications.[2][3]
LC-MS/MS offers high sensitivity and specificity for quantifying small molecules like D-Mannose in complex biological samples.[4] A significant analytical challenge is the chromatographic separation of D-Mannose from its highly abundant isobaric epimer, D-glucose.[2][3] The methods detailed below employ specific chromatographic techniques to resolve these isomers, coupled with stable isotope dilution for precise and accurate quantification.
D-Mannose Metabolic Pathway
D-Mannose is transported into the cell and phosphorylated by hexokinase (HK) to form Mannose-6-Phosphate (Man-6-P).[1] This intermediate can then be isomerized to Fructose-6-Phosphate to enter glycolysis or be converted to GDP-Mannose, a precursor for the biosynthesis of N-linked glycans and other glycoconjugates.[1]
Experimental Workflow Overview
The general workflow for the quantification of D-Mannose involves sample preparation by protein precipitation, addition of the stable isotope-labeled internal standard, chromatographic separation, and detection by tandem mass spectrometry.
Detailed Experimental Protocols
Two validated methods are presented. The first utilizes a polymer-based ion-exchange column, and the second employs a HILIC column for chromatographic separation.
Protocol 1: D-Mannose Quantification in Human Serum
This protocol is adapted from a method using a lead-based crosslinked column for robust separation of sugar epimers.[2][4]
4.1. Materials and Reagents
-
D-(+)-Mannose (≥99.5% pure)
-
D-Mannose-¹³C₆ (or other stable isotopologue) as Internal Standard (IS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (MS Grade)
4.2. Preparation of Standards and Quality Controls (QC)
-
Stock Solutions: Prepare D-Mannose (10 mg/mL) and D-Mannose-¹³C₆ IS (4 mg/mL) stock solutions in deionized water. Store at 4°C.[2]
-
Surrogate Matrix: Prepare a surrogate blank serum consisting of 4% BSA in PBS.[2]
-
Calibration Standards: Serially dilute the D-Mannose stock solution and spike into the surrogate matrix to achieve concentrations ranging from 1 to 50 µg/mL.[2]
-
QC Samples: Prepare low, medium, and high concentration QC samples in the surrogate matrix (e.g., 2.5, 10, and 40 µg/mL).[2]
-
IS Working Solution: Dilute the IS stock solution with water to a final concentration of 400 µg/mL.[2]
4.3. Sample Preparation
-
Pipette 50 µL of serum sample, calibrator, or QC into a microcentrifuge tube.[2]
-
Add 5 µL of the IS working solution (400 µg/mL) to each tube.[2]
-
Add 100 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.[2]
-
Centrifuge at 20,800 x g for 10 minutes at room temperature.[2]
-
Transfer 100 µL of the supernatant to a new tube or well.
-
Evaporate the solvent to dryness under a stream of nitrogen gas in a 40°C water bath (approx. 40 minutes).[2]
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water. Vortex for 30 seconds.[2]
-
Centrifuge, and transfer the supernatant for LC-MS/MS analysis.[2]
4.4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC or equivalent.[2]
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 x 7.8 mm, 9 µm).[2][4]
-
Mobile Phase: 100% HPLC-grade water.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 80°C (Note: High temperature is critical for separating anomers and achieving separation from other sugars).[2][5]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.[2]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[2]
-
Key MS Parameters:
Protocol 2: Alternative Method Using HILIC Chromatography
This protocol uses Hydrophilic Interaction Chromatography (HILIC), which provides an alternative selectivity for polar compounds like sugars.[3]
4.1. Sample Preparation Sample preparation can follow the same protein precipitation procedure as described in Protocol 1 (Section 4.3).
4.2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: HILIC column specific for saccharide analysis (e.g., Waters Acquity BEH Amide, 100 mm × 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium hydroxide). A typical condition is 84:16 (v/v) acetonitrile/water with 0.1% ammonium hydroxide.[6]
-
Flow Rate: 130 µL/min.[6]
-
Column Temperature: 40°C.[7]
-
Mass Spectrometer: As described in Protocol 1, with optimization for HILIC mobile phase conditions.
Quantitative Performance Data
The following tables summarize the quantitative performance of validated LC-MS/MS methods for D-Mannose from published literature.
Table 1: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| D-Mannose | 179.1 | 89.1 / 119.1 | ESI- | [2] |
| D-Mannose-¹³C₆ | 185.1 | 92.1 / 122.1 | ESI- | [2] |
| D-Mannose | 178.9 | 59.0 / 88.9 | ESI- | [3] |
| D-Mannose-¹³C₆ | 184.9 | 60.9 / 92.0 | ESI- | [3] |
| Note: The precursor ion corresponds to the [M-H]⁻ adduct in negative mode. |
Table 2: Method Validation Summary
| Parameter | Method 1 (White et al.)[2][4] | Method 2 (Cavalca et al.)[3][8] |
| Matrix | Human Serum | Human Plasma |
| Linearity Range | 1 - 50 µg/mL | 0.31 - 40 µg/mL[8] |
| LLOQ | 1 µg/mL | 1.25 µg/mL (instrumental)[3] |
| Intra-day Precision (%RSD) | < 2% | < 10% |
| Inter-day Precision (%RSD) | < 2% | < 10% |
| Intra-day Accuracy (%RE) | < 2% | 96 - 104% |
| Inter-day Accuracy (%RE) | < 2% | 96 - 104% |
| Extraction Recovery | 104.1% - 105.5%[2] | Not explicitly stated |
| Matrix Effect | 97.0% - 100.0%[2] | Not explicitly stated |
Method Notes and Discussion
-
Chromatographic Separation: The primary challenge in D-Mannose analysis is achieving separation from D-glucose, which is often present at concentrations over 100 times higher.[2][3] Both the lead-based polymer column (Protocol 1) and HILIC columns are effective at resolving these epimers, which is essential to prevent ion suppression and ensure accurate quantification.[2][3]
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard, such as D-Mannose-¹³C₆, is critical. It co-elutes with the analyte and effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to high precision and accuracy.[2] The principles and methods described are directly applicable for tracing studies involving other isotopologues like D-Mannose-¹³C₄.
-
Derivatization: The methods presented here do not require chemical derivatization, which simplifies sample preparation and reduces analysis time and cost compared to older GC-MS or some HPLC methods.[3][9]
-
Ionization: Negative mode ESI is commonly used for the analysis of underivatized sugars, typically detecting the deprotonated molecule [M-H]⁻.[2]
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing D-Mannose-¹³C-4 Labeling Patterns by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed analysis of D-Mannose isotopically labeled with ¹³C at the C4 position. This powerful technique allows for the precise quantification and tracking of D-Mannose-¹³C-4 through metabolic pathways, offering critical insights for drug development and metabolism studies.
Introduction
D-Mannose, a C2 epimer of glucose, plays a significant role in various biological processes, including protein glycosylation and immune modulation.[1] Isotopic labeling of D-Mannose with ¹³C at a specific position, such as C4, provides a powerful tool to trace its metabolic fate and understand its contribution to different cellular pathways. NMR spectroscopy is an unparalleled analytical method for elucidating the precise location and extent of isotopic enrichment, providing both structural and quantitative information.[2]
This document outlines the key NMR techniques, detailed experimental protocols, and data analysis strategies for characterizing D-Mannose-¹³C-4 labeling patterns.
Key NMR Techniques for ¹³C Labeling Analysis
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the comprehensive analysis of D-Mannose-¹³C-4.
-
1D ¹³C NMR: This is the primary technique for the direct detection and quantification of the ¹³C label. The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment, allowing for the identification of the labeled C4 carbon. For accurate quantification, specialized pulse sequences are required.
-
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of ¹³C nuclei with their directly attached protons. It is invaluable for confirming the assignment of the C4 carbon by identifying its corresponding H4 proton.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between ¹³C nuclei and protons that are two or three bonds away. It can be used to further confirm the labeling position by observing correlations from the C4 carbon to nearby protons (e.g., H3, H5, H6).[3][4]
Experimental Protocols
Protocol 1: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
Materials:
-
D-Mannose-¹³C-4 sample
-
Deuterated solvent (e.g., D₂O, 99.9%)
-
Internal standard (optional, e.g., DSS for D₂O)
-
High-quality 5 mm NMR tubes
-
Pipettes and vials
-
Filter (e.g., glass wool plug in a Pasteur pipette)[5]
Procedure:
-
Determine Sample Quantity: For ¹³C NMR, a higher concentration is generally preferred due to the lower natural abundance and sensitivity of the ¹³C nucleus. Aim for a concentration of 10-50 mg of D-Mannose-¹³C-4 dissolved in 0.5-0.6 mL of deuterated solvent.[6][7] For ¹H and 2D experiments, 1-10 mg is typically sufficient.[6]
-
Dissolution: Accurately weigh the D-Mannose-¹³C-4 sample and dissolve it in the appropriate volume of deuterated solvent in a clean vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a glass wool plug directly into the NMR tube.[5] The final solution should be clear and free of any solids.
-
Internal Standard (Optional): If precise chemical shift referencing or quantification relative to a standard is required, add a known amount of an appropriate internal standard.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Quantitative 1D ¹³C NMR Spectroscopy
This protocol is designed to accurately determine the extent of ¹³C labeling at the C4 position.
Instrumentation:
-
NMR spectrometer (≥ 400 MHz recommended) equipped with a broadband probe.
Pulse Program:
-
Inverse-gated decoupling (e.g., zgig on Bruker systems) is essential to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[8][9][10]
Key Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Angle | 30-45° | To ensure complete relaxation between scans. |
| Relaxation Delay (d1) | 5 x T₁ of the C4 carbon | Crucial for accurate quantification. T₁ can be measured using an inversion-recovery experiment. A conservative value of 30-60 seconds is often used for carbohydrates. |
| Acquisition Time (aq) | 1-2 seconds | To ensure good digital resolution. |
| Number of Scans (ns) | Dependent on sample concentration | Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for the ¹³C-4 signal is recommended for accurate integration). |
| Spectral Width (sw) | ~200 ppm | To cover the entire range of ¹³C chemical shifts for carbohydrates. |
Data Processing:
-
Apply a gentle exponential line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum.
-
Perform baseline correction.
-
Integrate the C4 signal and any other relevant signals to determine the relative labeling percentage.
Protocol 3: 2D HSQC and HMBC Spectroscopy
These experiments confirm the position of the ¹³C label.
Instrumentation:
-
NMR spectrometer (≥ 500 MHz recommended) with a cryoprobe for enhanced sensitivity.
Key Acquisition Parameters (HSQC):
| Parameter | Recommended Value |
| Spectral Width (sw) in F2 (¹H) | ~6-8 ppm |
| Spectral Width (sw) in F1 (¹³C) | ~80-100 ppm (centered around the carbohydrate region) |
| Number of Increments in F1 (ni) | 128-256 |
| Number of Scans (ns) | 2-8 |
| Relaxation Delay (d1) | 1-2 seconds |
| ¹JCH Coupling Constant | ~145 Hz |
Key Acquisition Parameters (HMBC):
| Parameter | Recommended Value |
| Spectral Width (sw) in F2 (¹H) | ~6-8 ppm |
| Spectral Width (sw) in F1 (¹³C) | ~150-200 ppm |
| Number of Increments in F1 (ni) | 256-512 |
| Number of Scans (ns) | 4-16 |
| Relaxation Delay (d1) | 1.5-2 seconds |
| Long-range Coupling Constant (ⁿJCH) | 6-10 Hz |
Data Presentation and Analysis
¹³C Chemical Shift Assignments
The expected ¹³C chemical shifts for D-Mannose in D₂O are provided in the table below. The C4 carbon typically resonates around 68 ppm. The presence of a significantly enhanced signal in this region in the ¹³C spectrum of the labeled sample confirms the C4 labeling.
| Carbon Atom | Chemical Shift (ppm) - α-anomer | Chemical Shift (ppm) - β-anomer |
| C1 | 95.5 | 95.2 |
| C2 | 72.2 | 72.7 |
| C3 | 71.7 | 74.5 |
| C4 | 68.4 | 68.1 |
| C5 | 73.9 | 77.6 |
| C6 | 62.5 | 62.5 |
| Data sourced from publicly available databases. |
Quantitative Analysis
The percentage of ¹³C enrichment at the C4 position can be calculated from the 1D ¹³C NMR spectrum by comparing the integral of the C4 signal to the integrals of the other carbon signals (assuming they are at natural abundance) or to an internal standard of known concentration.
Visualizations
Experimental Workflow
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. chem.as.uky.edu [chem.as.uky.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis by 13C NMR [comptes-rendus.academie-sciences.fr]
- 9. Harmonized 1H, 13C 1D, 2D Parameter Sets | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing the Pentose Phosphate Pathway with D-Mannose-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis. It is a primary source of nicotinamide adenine dinucleotide phosphate (NADPH), a vital reductant in anabolic processes and for antioxidant defense. Additionally, the PPP is the sole endogenous source of ribose-5-phosphate (R5P), the precursor for nucleotide and nucleic acid biosynthesis. Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic disorders, making it a significant target for therapeutic intervention.
Stable isotope tracing, coupled with mass spectrometry, is a powerful technique for elucidating metabolic pathway activity. While ¹³C-labeled glucose tracers are commonly employed to study central carbon metabolism, the use of other labeled hexoses, such as D-Mannose, can provide unique insights. D-Mannose, a C-2 epimer of glucose, enters cellular metabolism and can be funneled into the PPP. This document provides detailed application notes and protocols for utilizing D-Mannose-¹³C₄ to investigate the dynamics of the pentose phosphate pathway.
D-Mannose is transported into cells via glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase (HK) to yield mannose-6-phosphate (M6P). M6P is then isomerized by phosphomannose isomerase (PMI) to fructose-6-phosphate (F6P), a key intermediate that can enter either glycolysis or the pentose phosphate pathway. The use of D-Mannose labeled at the fourth carbon (D-Mannose-¹³C₄) allows for the precise tracking of this carbon atom as it traverses the intricate network of reactions within the PPP.
Metabolic Fate of the 4-Carbon of D-Mannose in the Pentose Phosphate Pathway
Upon conversion to fructose-6-phosphate, the ¹³C label from D-Mannose-¹³C₄ will be located at the fourth carbon of F6P. This ¹³C₄-F6P can then enter the non-oxidative branch of the PPP. The key enzymes of the non-oxidative PPP, transketolase and transaldolase, catalyze a series of carbon-shuffling reactions. Tracing the ¹³C at the fourth position of F6P through these reactions allows for the determination of relative fluxes through different branches of the pathway and can reveal the extent of carbon recycling within the PPP.
The diagram below illustrates the entry of D-Mannose into the central carbon metabolism and its subsequent processing through the pentose phosphate pathway.
Investigating Glycoprotein Biosynthesis with D-Mannose-¹³C-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing D-Mannose-¹³C-4 as a metabolic tracer to investigate glycoprotein biosynthesis. The use of stable isotope-labeled monosaccharides like D-Mannose-¹³C-4 offers a powerful tool for quantitative analysis of mannose incorporation into glycans, elucidating metabolic pathways, and understanding the impact of various conditions on glycosylation.
Introduction
D-Mannose is a critical monosaccharide in the biosynthesis of glycoproteins, serving as a fundamental building block for N-linked glycans.[1][2] The glycosylation of proteins is a vital post-translational modification that influences protein folding, stability, trafficking, and function. Aberrant glycosylation is associated with numerous diseases, making the study of glycoprotein biosynthesis a key area of research in biology and medicine.
D-Mannose-¹³C-4 is a stable isotope-labeled version of D-Mannose, where the carbon atom at the C-4 position is replaced with a ¹³C isotope. This labeling allows for the precise tracking and quantification of exogenous mannose as it is taken up by cells and incorporated into the glycan structures of newly synthesized glycoproteins.[3][4] This approach enables researchers to distinguish between mannose derived directly from the extracellular environment and that synthesized de novo from glucose.[3][4]
Key Applications:
-
Quantitative analysis of mannose metabolic flux: Determine the contribution of exogenous mannose to N-glycan synthesis under various physiological and pathological conditions.[4]
-
Studying congenital disorders of glycosylation (CDGs): Investigate metabolic defects in glycosylation pathways, such as those caused by phosphomannose isomerase (MPI) deficiency.[4]
-
Drug development and discovery: Evaluate the effects of therapeutic agents on glycoprotein biosynthesis and explore mannose supplementation strategies.[5][1]
-
Understanding cellular metabolism: Elucidate the metabolic fate of mannose and its interplay with other metabolic pathways like glycolysis and gluconeogenesis.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing ¹³C-labeled mannose to investigate glycoprotein biosynthesis.
Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Human Fibroblasts [3][4]
| Cell Type | Exogenous Mannose Concentration | Contribution of Exogenous Mannose to N-Glycan Mannose |
| Normal Human Fibroblasts | 50 µM | ~25-30% |
| MPI-deficient CDG Fibroblasts | 50 µM | ~80% |
| Normal Human Fibroblasts | 1 mM | Can completely replace glucose-derived mannose |
Table 2: Uptake and Incorporation Rates of Mannose and Glucose in Fibroblasts [3]
| Sugar | Uptake Rate (nmol/mg protein/h) | Incorporation Rate into N-glycans (nmol/mg protein/h) | Efficiency of Incorporation into N-glycans |
| Mannose | 9.4–22 | 0.1–0.2 | 1–2% |
| Glucose | 1500–2200 | 0.1–0.4 | 0.01–0.03% |
Experimental Protocols
This section provides a detailed protocol for metabolic labeling of glycoproteins using D-Mannose-¹³C-4, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Metabolic Labeling of Cultured Cells with D-Mannose-¹³C-4
This protocol is adapted from studies investigating mannose metabolism in human fibroblasts.[3][4]
Materials:
-
D-Mannose-¹³C-4
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (FBS)
-
Unlabeled D-Glucose and D-Mannose
-
Cultured cells (e.g., human fibroblasts)
-
Phosphate Buffered Saline (PBS)
-
Reagents for cell lysis and protein precipitation (e.g., chloroform:methanol)
Procedure:
-
Cell Culture: Culture cells to approximately 75% confluency in standard growth medium.
-
Preparation of Labeling Medium: Prepare glucose-free medium supplemented with dialyzed FBS. Add D-Glucose and D-Mannose-¹³C-4 to the desired final concentrations. A common starting point is 5 mM glucose and 50 µM D-Mannose-¹³C-4 to mimic physiological conditions.[4] Unlabeled mannose can be used for control experiments.
-
Metabolic Labeling:
-
Aspirate the standard growth medium from the cultured cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of the ¹³C-labeled mannose into glycoproteins.[3]
-
-
Cell Harvesting and Glycoprotein Extraction:
-
After the labeling period, wash the cells with PBS.
-
Harvest the cells (e.g., by scraping).
-
Extract glycoproteins using a suitable method, such as a chloroform:methanol extraction, to separate proteins and lipids from small molecules.[3]
-
Protocol: Analysis of ¹³C-Labeled Monosaccharides by GC-MS
This protocol outlines the steps for releasing, derivatizing, and analyzing the monosaccharides from labeled glycoproteins.[3][4]
Materials:
-
N-glycosidase F (PNGase F)
-
Trifluoroacetic acid (TFA)
-
Reagents for aldonitrile acetate derivatization
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Release of N-glycans: Digest the extracted glycoproteins with N-glycosidase F to release the N-linked glycans.
-
Hydrolysis of Glycans: Hydrolyze the released glycans to their constituent monosaccharides by acid hydrolysis (e.g., with 2M TFA).
-
Derivatization: Convert the released monosaccharides into volatile derivatives suitable for GC-MS analysis, such as aldonitrile acetate derivatives.[3]
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the different monosaccharide derivatives using an appropriate gas chromatography column.
-
Analyze the eluting compounds by mass spectrometry to determine the mass-to-charge ratio (m/z) of the fragments.
-
-
Data Analysis:
-
Identify the peaks corresponding to mannose and other monosaccharides based on their retention times and mass spectra.
-
Quantify the relative abundance of the ¹³C-labeled mannose (M+1, M+2, etc., depending on the labeling pattern) compared to the unlabeled mannose (M+0).[6] This allows for the calculation of the percentage of mannose in the N-glycans that is derived from the exogenous D-Mannose-¹³C-4.
-
Visualizations
Metabolic Pathway of Mannose Incorporation into N-Glycans
The following diagram illustrates the key metabolic pathways for mannose incorporation into N-glycans, highlighting the entry points for both exogenous mannose and glucose-derived mannose.
Caption: Metabolic pathway of D-Mannose-¹³C-4 incorporation into N-glycans.
Experimental Workflow for Metabolic Labeling and Analysis
This diagram outlines the general workflow for a typical metabolic labeling experiment using D-Mannose-¹³C-4.
Caption: Experimental workflow for analyzing glycoprotein biosynthesis with D-Mannose-¹³C-4.
Conclusion
The use of D-Mannose-¹³C-4 in conjunction with mass spectrometry provides a robust and quantitative method for investigating glycoprotein biosynthesis. These application notes and protocols offer a framework for researchers to design and execute experiments aimed at understanding the intricate details of mannose metabolism and its role in health and disease. The ability to trace the fate of exogenous mannose is invaluable for advancing our knowledge in glycobiology and for the development of novel therapeutic strategies targeting glycosylation pathways.
References
- 1. D - Mannose: Everything You Need to Know [plantextractwholesale.com]
- 2. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Mannose GMP Highest Purity Low Endotoxin - CAS 3458-28-4 - Pfanstiehl [pfanstiehl.com]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using D-Mannose-13C-4 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, plays a significant role in various physiological processes, including glycoprotein synthesis and immune modulation. Recent studies have highlighted its therapeutic potential in conditions such as autoimmune diseases, certain types of cancer, and inflammatory disorders. Stable isotope tracing using D-Mannose-13C-4 is a powerful technique to elucidate the metabolic fate of D-mannose in vivo, providing quantitative insights into its absorption, tissue distribution, and incorporation into metabolic pathways. These studies are crucial for understanding its mechanism of action and for the development of novel therapeutic strategies.
While specific in vivo studies utilizing this compound are not yet widely published, the protocols for in vivo metabolic tracing with stable isotopes like 13C-glucose are well-established. This document provides a detailed, representative protocol for conducting in vivo studies with this compound in animal models, based on established methodologies for stable isotope tracing.
Data Presentation: Quantitative Parameters for In Vivo this compound Studies
The following tables summarize key quantitative parameters derived from analogous in vivo studies with D-mannose and 13C-labeled glucose, which can serve as a starting point for designing experiments with this compound.
Table 1: Representative Dosing and Administration of D-Mannose in Animal Models
| Animal Model | D-Mannose Dose | Administration Route | Study Focus | Reference |
| C57BL/6 Mice | 25 mM in vitro, 1.1 M in drinking water in vivo | Oral (drinking water) | Type 1 Diabetes | [1] |
| B6.lpr Mice | Treatment started at 4 months of age for 10 weeks | Not specified | Lupus | [2] |
| db/db Mice | Drinking-water supplementation | Oral (drinking water) | Type 2 Diabetes | [3] |
| Rat | 0.1g/Kg body weight | Gavage | Mannose Metabolism | [4] |
| Mice | 1-20% in drinking water for 5 months | Oral (drinking water) | Long-term safety | [4] |
Table 2: General Protocol Parameters for In Vivo 13C-Labeled Glucose Tracing in Mice
| Parameter | Description | Example Value | Reference |
| Animal Model | Typically C57BL/6 or other relevant disease models. | C57BL/6 Mice | [5] |
| Fasting Period | To reduce endogenous glucose levels and enhance tracer incorporation. | 6 hours | [5] |
| Tracer | Uniformly labeled 13C-glucose is common. | [U-13C]glucose | [5] |
| Administration Route | Intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage. | IV tail vein infusion | [5] |
| Bolus Dose | An initial larger dose to quickly increase tracer concentration in the blood. | 0.4 mg/g body weight | [5] |
| Continuous Infusion Rate | To maintain a steady-state concentration of the tracer in the plasma. | 0.012 mg/g/min | [5] |
| Infusion Duration | Time for the tracer to be metabolized and incorporated into downstream metabolites. | 30-50 minutes | [5] |
| Tissue Collection | Tissues of interest are rapidly harvested and flash-frozen. | Heart, liver, kidney, tumor, plasma | [6] |
| Analytical Method | To measure 13C enrichment in metabolites. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [7] |
Experimental Protocols
The following are detailed, representative protocols for conducting in vivo metabolic tracing studies with this compound in a mouse model. These are adapted from established protocols for 13C-glucose.
Protocol 1: Intravenous Infusion of this compound for Steady-State Metabolic Flux Analysis
Objective: To achieve a steady-state labeling of D-mannose and its metabolites in various tissues to quantify metabolic fluxes.
Materials:
-
This compound (sterile, pyrogen-free solution)
-
Mouse model (e.g., C57BL/6, 8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Infusion pump and tail vein catheter
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Surgical tools for tissue dissection
-
Liquid nitrogen for flash-freezing
-
Metabolite extraction buffers
-
LC-MS or GC-MS system for analysis
Procedure:
-
Animal Preparation: Fast mice for 6 hours prior to the experiment to lower endogenous hexose levels.[5] Anesthetize the mouse using isoflurane (1.5-2%).
-
Catheterization: Place a catheter in the tail vein for infusion of the tracer.
-
Tracer Administration:
-
Sample Collection:
-
During the infusion, small blood samples can be collected from the tail tip to monitor plasma 13C-mannose enrichment.
-
At the end of the infusion period, collect a final blood sample via cardiac puncture.
-
Immediately perfuse the mouse with ice-cold saline to remove blood from the tissues.
-
Rapidly dissect the tissues of interest (e.g., liver, heart, kidney, brain, tumor).
-
Flash-freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
-
Metabolite Extraction:
-
Pulverize the frozen tissues under liquid nitrogen.
-
Extract polar metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
Centrifuge to pellet protein and other macromolecules.
-
Collect the supernatant containing the metabolites.
-
-
Analysis:
-
Analyze the extracts using LC-MS or GC-MS to determine the mass isotopologue distribution of this compound and its downstream metabolites (e.g., 13C-labeled hexose phosphates, lactate, amino acids, and glycans).
-
Protocol 2: Bolus Intraperitoneal Injection of this compound for Dynamic Tracing
Objective: To trace the dynamic incorporation of a bolus of this compound into various metabolic pathways over time.
Materials:
-
This compound (sterile, pyrogen-free solution)
-
Mouse model (e.g., C57BL/6, 8-12 weeks old)
-
Syringes for IP injection
-
Blood collection supplies
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Metabolite extraction buffers
-
LC-MS or GC-MS system
Procedure:
-
Animal Preparation: Fast mice for 3-6 hours.[6]
-
Tracer Administration: Administer a single bolus of this compound via intraperitoneal injection (e.g., 2-4 mg/g body weight).[6]
-
Time-Course Sample Collection:
-
At various time points post-injection (e.g., 15, 30, 60, 90, 120 minutes), euthanize a cohort of mice.
-
Collect blood and tissues as described in Protocol 1.
-
-
Metabolite Extraction and Analysis: Follow steps 5 and 6 from Protocol 1 to extract and analyze metabolites from the collected samples. This time-course data will reveal the kinetics of this compound uptake and metabolism in different tissues.
Visualizations
Metabolic Pathway of D-Mannose
The following diagram illustrates the primary metabolic pathways of D-mannose within a cell. This compound would follow these same pathways, allowing for the tracing of the 13C label.
Caption: Metabolic fate of this compound in a mammalian cell.
Experimental Workflow for In Vivo this compound Tracing
This diagram outlines the general experimental workflow for an in vivo stable isotope tracing study.
Caption: General workflow for in vivo this compound metabolic tracing.
Conclusion
In vivo metabolic tracing with this compound is a powerful approach to understand the physiological roles and therapeutic mechanisms of D-mannose. While specific protocols for this labeled substrate are still emerging, the well-established methodologies for in vivo stable isotope tracing with other sugars provide a robust framework for designing and conducting these experiments. The protocols and data presented here serve as a comprehensive guide for researchers to initiate studies that will undoubtedly shed new light on the in vivo metabolism of D-mannose and its implications for health and disease.
References
- 1. D-Mannose Inhibits Adipogenic Differentiation of Adipose Tissue-Derived Stem Cells via the miR669b/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-mannose ameliorates autoimmune phenotypes in mouse models of lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Mannose-13C-4 Labeling Experiments
Welcome to the technical support center for D-Mannose-13C-4 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the use of this compound for metabolic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a stable isotope-labeled monosaccharide where the carbon atom at the fourth position (C-4) is replaced with a heavy isotope of carbon (¹³C). Its primary application is as a tracer in metabolic studies to investigate the biosynthesis of glycoproteins and other mannose-containing glycoconjugates.[1][2] It is particularly useful in drug development and research to understand how cells and organisms utilize exogenous mannose.[3]
Q2: What is the primary metabolic fate of this compound in mammalian cells?
A2: When introduced to mammalian cells, this compound is transported into the cell and phosphorylated by hexokinase to form mannose-6-phosphate. This is then converted to mannose-1-phosphate and subsequently to GDP-mannose, the precursor for N-linked glycosylation.[4] Studies have shown that under physiological conditions, the conversion of [4-¹³C]mannose to other monosaccharides found in N-glycans or to glycogen is typically undetectable.[1]
Q3: How efficiently is exogenous D-Mannose incorporated into glycoproteins?
A3: Exogenous mannose is incorporated into N-glycans much more efficiently than glucose relative to their respective uptake rates.[1] However, the absolute contribution can vary depending on the cell type and culture conditions, with direct incorporation from exogenous mannose accounting for approximately 10-45% of the mannose in N-glycans in normal human fibroblasts.[1][2]
Q4: Can the ¹³C label at the C-4 position become scrambled?
A4: The ¹³C label at the C-4 position of mannose is generally considered stable. One study reported that the conversion of [4-¹³C]mannose into other monosaccharides within N-glycans was not detected, suggesting minimal scrambling through pathways like the pentose phosphate pathway.[1] However, it is important to note that some mannose-6-phosphate can be reversibly converted to fructose-6-phosphate, which could potentially lead to label dilution if there is a significant unlabeled fructose-6-phosphate pool, though this is less likely to affect the C-4 position directly.[1]
Q5: What are the potential effects of D-mannose on cell viability and metabolism?
A5: High concentrations of D-mannose can impact cell viability and metabolism, particularly in cancer cell lines with low expression of phosphomannose isomerase (MPI).[5][6][7] This can lead to an accumulation of mannose-6-phosphate, which can interfere with glucose metabolism and inhibit cell growth.[8][9] It is crucial to determine the optimal concentration of this compound for your specific cell line to avoid unintended metabolic perturbations.
Troubleshooting Guide
| Challenge | Potential Causes | Recommended Solutions |
| Low Incorporation of this compound | High Glucose Concentration in Media: High levels of glucose can compete with mannose for uptake and metabolism.[1][10] | - Reduce the glucose concentration in the cell culture medium during the labeling period.- A common starting point is 5 mM glucose and 50 µM this compound.[1][2] |
| Low Phosphomannose Isomerase (MPI) Activity: Some cell lines have inherently low MPI activity, which can limit the conversion of fructose-6-phosphate to mannose-6-phosphate, making them more reliant on exogenous mannose. While this should favor incorporation, very high concentrations of mannose can be toxic to these cells.[5][6] | - Titrate the this compound concentration to find the optimal balance between incorporation and cell viability.- Consider using a cell line with known MPI expression levels. | |
| Short Labeling Time: Insufficient incubation time may not allow for detectable incorporation into glycoproteins. | - Increase the labeling duration. A time-course experiment (e.g., 1, 2, 4, 24, 48 hours) is recommended to determine the optimal labeling time for your system.[1] | |
| Cell Health and Proliferation Rate: Poor cell health or slow proliferation can lead to reduced metabolic activity and lower incorporation rates. | - Ensure cells are healthy and in the exponential growth phase before starting the labeling experiment.- Check for signs of stress or toxicity. | |
| Isotopic Label Scrambling or Dilution | Metabolic "Detours": A portion of mannose-6-phosphate can be converted to fructose-6-phosphate and then back to mannose-6-phosphate, potentially diluting the label with ¹²C from the unlabeled fructose-6-phosphate pool.[1] | - While less of a concern for the C-4 position, minimizing the concentration of unlabeled hexoses in the medium can help.- Perform control experiments with fully labeled [U-¹³C₆]glucose to understand the contribution of de novo mannose synthesis. |
| Contamination with Unlabeled Mannose: Contamination of reagents or media with unlabeled mannose will dilute the isotopic enrichment. | - Use high-purity this compound.- Ensure all media and supplements are free from unlabeled mannose. | |
| Analytical Challenges (Mass Spectrometry) | Low Signal Intensity of Labeled Glycans: The abundance of specific glycoproteins may be low, leading to weak signals for the labeled glycans. | - Enrich for glycoproteins using affinity chromatography (e.g., lectin affinity) before MS analysis.- Optimize MS parameters for glycan analysis. |
| Complex Fragmentation Patterns: The fragmentation of glycans in MS/MS can be complex, making it difficult to confirm the location of the ¹³C label.[11][12][13][14] | - Use high-resolution mass spectrometry to accurately determine the mass shift.- Employ different fragmentation techniques (e.g., CID, HCD, ETD) to obtain complementary structural information.[12] | |
| Analytical Challenges (NMR) | Signal Overlap: In complex biological samples, signals from this compound labeled metabolites can overlap with other signals in the ¹³C NMR spectrum. | - Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals.[15]- Compare spectra with unlabeled controls and reference spectra for D-mannose.[16][17][18] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol provides a general framework for labeling glycoproteins in cultured mammalian cells. Optimization of concentrations and incubation times for specific cell lines is recommended.
Materials:
-
This compound (high purity)
-
Cell line of interest
-
Complete cell culture medium
-
Glucose-free and mannose-free DMEM (or other appropriate basal medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and mannose-free basal medium with dFBS, the desired concentration of glucose (e.g., 5 mM), and this compound (e.g., 50 µM).[1][2] Prepare a control medium with unlabeled D-mannose.
-
Media Exchange: Once cells have reached the desired confluency, aspirate the growth medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 24-48 hours). A time-course experiment is recommended for initial optimization.
-
Cell Harvest: After incubation, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer containing protease inhibitors to the cells. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Downstream Analysis: The protein lysate is now ready for downstream applications such as glycoprotein enrichment, SDS-PAGE, and mass spectrometry or NMR analysis.
Protocol 2: Analysis of this compound Incorporation by GC-MS
This protocol is adapted from the methodology used to trace the metabolic origins of mannose in glycoproteins.[1]
Materials:
-
Labeled protein sample
-
Trifluoroacetic acid (TFA)
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
Ethyl acetate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Protein Hydrolysis: Hydrolyze the protein sample in 2 M TFA at 100°C for 4 hours to release monosaccharides.
-
Derivatization:
-
Dry the hydrolyzed sample under nitrogen.
-
Add a solution of hydroxylamine hydrochloride in pyridine and incubate at 90°C for 30 minutes.
-
Add acetic anhydride and incubate at 90°C for 1 hour to form aldononitrile acetate derivatives.
-
-
Extraction: After cooling, add water and extract the derivatives with ethyl acetate.
-
GC-MS Analysis: Analyze the extracted derivatives by GC-MS. The incorporation of ¹³C will result in a mass shift in the corresponding mannose peak.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
Caption: General experimental workflow for this compound labeling experiments.
Caption: A logical troubleshooting workflow for low label incorporation.
References
- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells | eLife [elifesciences.org]
- 7. scienceopen.com [scienceopen.com]
- 8. D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bmse000018 D-(+)-Mannose at BMRB [bmrb.io]
- 16. omicronbio.com [omicronbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000169) [hmdb.ca]
Technical Support Center: Optimizing D-Mannose-13C-4 for Cell Culture Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using D-Mannose-13C-4 in cell culture for stable isotope tracing studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The optimal concentration of this compound can vary significantly depending on the cell line and the specific metabolic pathway being investigated. A common starting point for D-mannose in cell culture is in the millimolar (mM) range. For instance, some studies have used concentrations around 25 mM to investigate its effects on immune cells[1]. In cancer cell lines like A549, an IC50 (half-maximal inhibitory concentration) was observed at 32.4 mM, with lower concentrations like 15 mM used to study its suppressive effects[2]. For metabolic tracing studies, it's crucial to replace the unlabeled mannose or glucose in the medium with the labeled this compound at a similar concentration to the original nutrient[3].
Table 1: Reported D-Mannose Concentrations in Cell Culture Studies
| Cell Line/Application | Concentration | Outcome/Observation |
| Human and Mouse Treg Cells | 25 mM | Stimulated Treg cell differentiation[1]. |
| A549 Lung Adenocarcinoma | 32.4 mM | IC50 for cell proliferation inhibition[2]. |
| A549 Lung Adenocarcinoma | 15 mM | Significantly inhibited cell proliferation[2]. |
| MDA-MB-231 & BT-549 Breast Cancer | Up to 100 mM | Reduced PD-L1 protein levels in a dose-dependent manner[4]. |
| Stable Isotope Tracing (General) | 5 mM | Used for tracing glucose metabolism, a related hexose[5]. |
| MPI-KO HT1080 Cancer Cells | 50 µM | Supported proliferation in mannose-auxotrophic cells[6]. |
Q2: How do I determine the optimal this compound concentration for my specific cell line?
A2: A dose-response experiment is the most effective way to determine the optimal concentration. This involves culturing your cells with a range of this compound concentrations and assessing key parameters.
Experimental Protocol: Dose-Response Curve for this compound Optimization
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Media Preparation: Prepare a series of culture media with varying concentrations of this compound. It is critical to use a base medium that lacks unlabeled mannose and preferably has reduced glucose to avoid competitive inhibition of uptake. Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled monosaccharides[3].
-
Treatment: Remove the overnight culture medium and replace it with the media containing different concentrations of this compound. Include a control group with no this compound.
-
Incubation: Incubate the cells for a period relevant to your experimental goals. For proliferation assays, this is typically 24 to 72 hours. For metabolic flux analysis, the duration can range from minutes to days, depending on the pathway of interest[3].
-
Assessment:
-
Cell Viability/Proliferation: Use assays such as MTT, CCK-8[2], or AlamarBlue[7] to measure cell viability and proliferation.
-
Metabolic Labeling: For tracing studies, harvest the cells and perform metabolite extraction for analysis by mass spectrometry. This will determine the extent of 13C incorporation into downstream metabolites.
-
-
Data Analysis: Plot cell viability or the percentage of 13C labeling against the this compound concentration to identify the optimal range that provides sufficient labeling without inducing cytotoxicity.
Q3: What are the potential cytotoxic effects of high D-Mannose concentrations?
A3: While generally considered safe, high concentrations of D-mannose can be cytotoxic to certain cell types, particularly those with low expression of the enzyme phosphomannose isomerase (MPI)[2][6]. In such cells, mannose is phosphorylated to mannose-6-phosphate, which can accumulate and lead to metabolic disruption and inhibition of cell proliferation[6]. In some cancer cell lines, high concentrations of mannose have been shown to inhibit growth[2]. For example, in HTB-9 bladder epithelial cells, no cytotoxic effects were observed at a concentration of 1.5% D-mannose (approximately 83 mM) after 24 hours of treatment[8][9]. However, it is always advisable to perform a cytotoxicity assay for your specific cell line.
Q4: How is this compound metabolized by cells?
A4: D-Mannose is transported into mammalian cells primarily through glucose transporters (GLUTs)[10]. Once inside the cell, it is phosphorylated by hexokinase to form mannose-6-phosphate[10][11]. From here, it has two main fates:
-
Glycolysis: Mannose-6-phosphate is converted to fructose-6-phosphate by phosphomannose isomerase (MPI) and enters the glycolytic pathway[11]. In many cell types, 95-98% of intracellular mannose is catabolized through this pathway[10].
-
Glycosylation: Mannose-6-phosphate can be converted to mannose-1-phosphate by phosphomannomutase (PMM2), which is then used for the synthesis of GDP-mannose. GDP-mannose is a key precursor for N-linked glycosylation of proteins[10][11].
By using this compound, you can trace the incorporation of the 13C label into intermediates of these pathways.
Troubleshooting Guide
Issue 1: Low or no incorporation of the 13C label into target metabolites.
| Possible Cause | Troubleshooting Step |
| Competition with unlabeled sugars: | Standard culture medium and FBS contain glucose and other sugars that can compete with this compound for uptake and metabolism. Use a glucose-free and mannose-free medium and supplement with dialyzed FBS[3]. |
| Insufficient incubation time: | The time required to reach isotopic steady-state varies depending on the metabolic pathway. Glycolysis may only take minutes, while lipid biosynthesis could take days[3]. Perform a time-course experiment to determine the optimal labeling duration. |
| Low transporter expression: | The cell line may have low expression of the necessary glucose transporters for mannose uptake. Consider using a different cell line or genetically engineering your cells to overexpress a suitable transporter. |
| Incorrect this compound concentration: | The concentration may be too low for efficient uptake and labeling. Refer to the dose-response protocol (FAQ Q2) to determine a more effective concentration. |
Issue 2: Significant cell death or reduced proliferation after adding this compound.
| Possible Cause | Troubleshooting Step |
| High concentration leading to cytotoxicity: | The concentration of this compound is too high for your specific cell line. Perform a dose-response experiment (see FAQ Q2) to identify a non-toxic concentration that still allows for adequate labeling. |
| Low phosphomannose isomerase (MPI) activity: | Your cell line may have low MPI expression, leading to the toxic accumulation of mannose-6-phosphate[2][6]. Consider measuring MPI expression or activity in your cells. If it is low, you may need to use lower concentrations of this compound or a different cell model. |
| Osmotic stress: | Very high concentrations of any sugar can cause osmotic stress. Ensure that the final osmolarity of your culture medium is within the physiological range. |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Metabolic pathway of this compound in mammalian cells.
Caption: Troubleshooting decision tree for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 4. D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannose - Wikipedia [en.wikipedia.org]
Correcting for natural 13C abundance in D-Mannose-13C-4 data analysis
Technical Support Center: D-Mannose-13C-4 Data Analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to correctly account for the natural abundance of 13C in metabolomics experiments using this compound. Accurate correction is critical for the reliable quantification of metabolic fluxes and pathway analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural 13C abundance in my this compound experiment?
It is essential to distinguish between the 13C isotope experimentally introduced as a tracer (this compound) and the 13C isotope that is naturally present in all carbon-containing molecules.[1] The natural abundance of 13C is approximately 1.1%.[2] This means that in a sample of unlabeled mannose, a small fraction of molecules will naturally contain one or more 13C atoms, contributing to the M+1, M+2, etc., signals in a mass spectrometer. Failure to correct for this natural abundance will lead to an overestimation of tracer incorporation and inaccurate calculations of metabolic fluxes.[3][4]
Q2: What is a Mass Isotopomer Distribution (MID)?
A mass isotopomer is a molecule that differs from others only in its isotopic composition.[5] A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), describes the fractional abundance of each mass isotopomer for a given metabolite.[6] For a six-carbon molecule like mannose, the MID would include:
-
M+0: The isotopologue with zero 13C atoms (all 12C).
-
M+1: The isotopologue with one 13C atom.
-
M+2: The isotopologue with two 13C atoms.
-
...and so on, up to M+6 (all six carbons are 13C).
Q3: How does natural 13C abundance specifically affect my this compound data?
The core issue is signal overlap. The M+1 signal you measure in your labeled sample is a mixture of two populations:
-
The true tracer-labeled this compound that has been incorporated by the cells.
-
Any mannose molecule (labeled or unlabeled) that happens to contain a single, naturally occurring 13C atom at any of its six carbon positions.
Without correction, you cannot determine the true contribution of your this compound tracer to the M+1 peak.
Q4: Can I just subtract the M+1 signal from an unlabeled mannose sample from my labeled sample's M+1 signal?
No, this is not a valid method for correction.[6] Natural abundance is a probabilistic phenomenon that affects all isotopologues. A simple background subtraction fails to account for how natural 13C atoms contribute to the entire mass isotopomer distribution (e.g., an M+1 labeled molecule can have an additional natural 13C, contributing to the M+2 signal).
Q5: What is the correct scientific approach for natural abundance correction?
The standard and most accurate method involves using a matrix-based algorithm.[1][7] This approach treats the measured MID as a linear combination of the true, underlying labeling pattern and the predictable distribution of natural isotopes. The correction is performed by solving a system of linear equations, typically through matrix inversion.[8] This calculation requires the elemental formula of the analyzed metabolite ion (including any derivatization agents) and the known natural abundances of all relevant isotopes (C, H, O, Si, etc.).[5][6]
Q6: Are there software tools available to perform this correction?
Yes, several software packages and tools have been developed to automate the natural abundance correction process. Some commonly used examples include IsoCor, MSCorr, and AccuCor2.[4][9] These tools typically require the user to provide the raw mass isotopomer data and the chemical formula of the molecule or fragment being analyzed.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Negative values in corrected data | 1. Over-subtraction of noise or baseline during data processing. 2. The signal for a given isotopologue is very low and within the instrument's noise level. 3. An incorrect chemical formula was used for the correction matrix, especially if a derivatizing agent was used.[6] | 1. Review peak integration and baseline correction settings. 2. Verify the chemical formula of the analyzed ion, including all atoms from derivatization agents. 3. For very low-abundance signals, consider if they are below the limit of quantification. |
| Sum of corrected MID fractions is not 1.0 | 1. Mathematical error in the correction algorithm. 2. The correction software did not re-normalize the final MID vector after calculation. | 1. Ensure you are using validated correction software. 2. Manually normalize the resulting corrected MID vector so that the sum of all mass isotopomer fractions equals 1. |
| High variability between replicates | 1. Inconsistent sample handling, extraction, or quenching procedures. 2. Instability of the mass spectrometer during the analytical run. 3. Biological variation between the samples.[6] | 1. Standardize all experimental protocols from cell culture to sample extraction. 2. Run quality control (QC) samples throughout the analytical batch to monitor instrument performance. 3. Increase the number of biological replicates to improve statistical power. |
Quantitative Data Tables
Table 1: Natural Isotope Abundances for Key Elements This table provides the standard natural abundances required for building a correction matrix.
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.9885 |
| 2H | 0.0115 | |
| Oxygen | 16O | 99.757 |
| 17O | 0.038 | |
| 18O | 0.205 | |
| Silicon | 28Si | 92.223 |
| 29Si | 4.685 | |
| 30Si | 3.092 | |
| Silicon is included as it is a common component of derivatizing agents used in GC-MS analysis. |
Table 2: Example Data - Raw vs. Corrected MIDs for this compound This example illustrates the effect of natural abundance correction on a hypothetical dataset where the true enrichment of M+1 (from the this compound tracer) is 50%. Mannose formula: C6H12O6.
| Mass Isotopomer | Raw Measured MID (%) | Corrected MID (%) | Interpretation of Correction |
| M+0 | 46.8 | 50.0 | The corrected M+0 abundance increases as the contribution of naturally-occurring 13C is removed from the higher isotopologues and correctly assigned back to M+0. |
| M+1 | 50.0 | 50.0 | The corrected M+1 abundance reflects the true contribution from the tracer after the signal from naturally abundant 13C in M+0 molecules has been subtracted. |
| M+2 | 3.0 | 0.0 | The M+2 signal is reduced (to zero in this ideal case) as it was primarily caused by M+1 molecules with an additional natural 13C or M+0 molecules with two natural 13C atoms. |
| M+3 | 0.2 | 0.0 | Corrected to zero as this signal originated from natural abundance effects. |
| Total | 100.0 | 100.0 | The sum of fractional abundances remains 100%. |
Experimental Protocols & Visualizations
Protocol: General Workflow for 13C Tracer Analysis and Data Correction
This protocol outlines the key steps from experiment to final data.
-
Cell Culture and Labeling: Culture cells in a medium containing the this compound tracer. The duration of labeling depends on the pathway of interest; labeling for TCA cycle intermediates typically requires 2-4 hours, while nucleotides may require 6-15 hours.[10]
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., using liquid nitrogen or cold methanol). Extract metabolites using a suitable solvent protocol (e.g., an 80:20 methanol:water solution).
-
Sample Analysis (LC-MS/MS): Analyze the extracted metabolites using a mass spectrometer to measure the intensity of each mass isotopologue for mannose.
-
Data Processing: Integrate the peak areas for each mannose isotopologue (M+0, M+1, M+2, etc.) to generate a raw, uncorrected MID.
-
Natural Abundance Correction: Use a validated software tool or a custom script to apply the matrix-based correction algorithm.
-
Input: Raw MID and the precise chemical formula of the mannose ion being analyzed.
-
Output: Corrected MID that reflects the true isotopic enrichment from the this compound tracer.
-
-
Downstream Analysis: Use the corrected MIDs for metabolic flux analysis or to determine the fractional contribution of mannose to other downstream metabolites.
Caption: Workflow from cell labeling to final data analysis.
Conceptual Diagram: The Origin of the Measured M+1 Signal
This diagram illustrates why correction is necessary by showing the different molecular populations that contribute to a single measured mass spectrometry signal.
Caption: The measured M+1 signal is a composite of true tracer and natural abundance.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 3. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. cancer.northwestern.edu [cancer.northwestern.edu]
Improving the sensitivity of D-Mannose-13C-4 detection by GC-MS
Welcome to the technical support center for the analysis of D-Mannose-13C-4 by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and enhancing detection sensitivity.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of this compound. Each problem is presented in a question-and-answer format with potential causes and step-by-step solutions.
Issue 1: Low or No Signal/Peak for this compound
Question: I am not seeing a peak for my this compound standard or sample, or the signal intensity is very low. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no signal for your analyte of interest is a common issue in GC-MS analysis. The problem can generally be traced back to one of three areas: the sample preparation/derivatization, the GC system, or the mass spectrometer.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete or Failed Derivatization | Sugars like mannose are non-volatile and require derivatization to be analyzed by GC-MS.[1][2][3] Ensure your derivatization reaction has gone to completion. Verify the freshness and purity of your derivatization reagents (e.g., silylating agents like BSTFA, or reagents for acetylation). Moisture can significantly hinder many derivatization reactions, especially silylation; ensure all glassware and solvents are anhydrous. |
| Sample Degradation | Monosaccharides can be labile and may degrade during sample preparation, particularly under harsh acidic or basic conditions or at high temperatures.[3] Review your sample preparation protocol to minimize the potential for degradation. |
| GC Inlet Issues | Leaks in the injection port can lead to sample loss and reduced signal.[4][5] Perform a leak check of the inlet. An active or contaminated inlet liner can cause analyte adsorption, leading to poor peak shape and lower response.[4][6] Replace the inlet liner and septum. |
| Improper GC Method Parameters | An incorrect injection temperature (too low for volatilization or too high leading to degradation) can affect signal intensity. The split ratio might be too high, sending most of the sample to waste.[4] Optimize the injection temperature and consider a splitless injection for higher sensitivity. Ensure the oven temperature program is appropriate for the elution of your derivatized mannose.[2] |
| Column Issues | A contaminated or degraded GC column can lead to poor peak shape and loss of signal.[7] Condition the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it.[4] |
| Mass Spectrometer Issues | A dirty ion source can significantly reduce sensitivity.[5] The detector (electron multiplier) may be old and require replacement. Incorrect MS parameters, such as the ionization energy or acquisition mode (Scan vs. SIM), can also affect signal intensity.[8] Tune the mass spectrometer. Clean the ion source if necessary. For low-level detection, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.[9][10] |
Issue 2: Multiple Peaks for a Single this compound Standard
Question: I am injecting a pure standard of derivatized this compound, but I see multiple peaks in my chromatogram. Why is this happening and how can I simplify my results?
Answer:
The presence of multiple peaks for a single sugar standard is a well-documented phenomenon in GC-MS and is typically due to the formation of different isomers during derivatization.
Potential Causes and Solutions:
| Potential Cause | Explanation & Solution |
| Anomer and Tautomer Formation | In solution, monosaccharides like mannose exist as an equilibrium of different isomeric forms (anomers, such as α and β, and open-chain vs. cyclic forms).[2][9] Derivatization can "lock" these different forms, leading to multiple derivative products and thus multiple chromatographic peaks.[1][2][11] |
| Choice of Derivatization Method | Trimethylsilylation (TMS) is a common derivatization technique that is known to produce multiple peaks for a single sugar due to the formation of different anomers.[1][2] To simplify the chromatogram, consider a two-step derivatization process involving oximation followed by silylation. The oximation step converts the open-chain aldehyde or ketone to an oxime, which reduces the number of possible isomers.[9][12] Alternatively, the alditol acetate derivatization method, which involves reduction followed by acetylation, yields a single peak per sugar.[1][11] However, be aware that this method can produce the same derivative for different monosaccharides (e.g., aldoses and ketoses).[13] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Carbohydrates like D-mannose are highly polar and non-volatile due to the presence of multiple hydroxyl groups.[1][9] Direct injection into a gas chromatograph would lead to thermal decomposition in the hot inlet rather than volatilization.[9] Derivatization is a chemical process that replaces the active hydrogens on the hydroxyl groups with less polar, more volatile functional groups (e.g., trimethylsilyl or acetyl groups), allowing the sugar to be vaporized and separated on a GC column.[2][14][15]
Q2: What are the most common derivatization methods for sugars in GC-MS?
A2: The most common derivatization techniques for sugars for GC-MS analysis are silylation and acetylation.[1][14]
-
Silylation: This method, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with a trimethylsilyl (TMS) group. It is a popular choice but can result in multiple peaks for a single sugar due to the presence of different anomers in solution.[1][2]
-
Acetylation: This method typically involves using acetic anhydride. A common approach is the alditol acetate method, which involves a reduction step followed by acetylation. This method has the advantage of producing a single peak for each sugar.[1][11]
-
Oximation followed by Silylation or Acetylation: To reduce the complexity of the chromatogram from silylation, an oximation step can be performed first.[1][9] This converts the carbonyl group of the open-chain form of the sugar to an oxime, which then reduces the number of possible isomers formed in the subsequent derivatization step.[9]
Q3: How can I improve the quantitative accuracy of my this compound measurement?
A3: For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended.[9][16] Since you are measuring this compound, you could use a different isotopologue of D-mannose (e.g., D-Mannose-13C-6) as an internal standard if available, or another isotopically labeled sugar that is not present in your sample. The internal standard is added at a known concentration to both your calibration standards and unknown samples at the beginning of the sample preparation process. It experiences the same sample preparation, derivatization, and analysis conditions as your analyte, thus correcting for variations in extraction efficiency, derivatization yield, and injection volume.[9] Isotope dilution mass spectrometry is a powerful technique for achieving high accuracy and precision.[9][16]
Q4: What are the key GC-MS parameters to optimize for this compound analysis?
A4: Optimization of GC-MS parameters is crucial for achieving good sensitivity and chromatographic resolution.
-
Inlet Temperature: Should be high enough to ensure complete and rapid vaporization of the derivatized mannose without causing thermal degradation.
-
Injection Mode: For trace analysis, a splitless injection is preferred to maximize the amount of analyte transferred to the column. For higher concentration samples, a split injection can be used to prevent column overload.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (usually helium) should be optimized for the specific GC column being used to achieve the best separation efficiency.
-
Oven Temperature Program: The initial oven temperature, ramp rate(s), and final temperature should be carefully optimized to ensure good separation of the this compound derivative from other components in the sample matrix and to achieve sharp, symmetrical peaks.[2]
-
MS Ionization Mode: Electron ionization (EI) is commonly used. For certain applications, chemical ionization (CI) might offer advantages, such as reduced fragmentation and a more abundant molecular ion, which can be beneficial for metabolic flux analysis.[17]
-
MS Acquisition Mode: While full scan mode is useful for qualitative analysis and identification, selected ion monitoring (SIM) mode offers significantly higher sensitivity for quantitative analysis by monitoring only a few specific ions characteristic of the derivatized this compound.[9] For even greater selectivity and sensitivity, a triple quadrupole mass spectrometer can be operated in multiple reaction monitoring (MRM) mode.[9][10]
Experimental Protocols
Protocol 1: Alditol Acetate Derivatization for this compound
This protocol is adapted from methods that aim to produce a single peak for each sugar.
Materials:
-
This compound sample/standard
-
Internal Standard (e.g., myo-inositol or another non-interfering sugar)
-
Sodium borohydride (NaBH4) solution (1 M in 1 M NH4OH)
-
Acetic acid
-
Acetic anhydride
-
1-methylimidazole
-
Pyridine
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation: To an appropriate volume of your sample or standard in a glass vial, add a known amount of the internal standard.
-
Reduction: Add the sodium borohydride solution to the sample. Let the reaction proceed at room temperature for 1-2 hours. This step reduces the aldehyde group of mannose to a primary alcohol, forming mannitol.
-
Quenching: Add a few drops of glacial acetic acid to neutralize the excess sodium borohydride.
-
Evaporation: Dry the sample completely under a stream of nitrogen.
-
Acetylation: Add a mixture of acetic anhydride and 1-methylimidazole (or pyridine). Cap the vial tightly and heat at 60-100°C for 15-30 minutes. This step acetylates all the hydroxyl groups.
-
Workup: Cool the vial to room temperature. Add deionized water to quench the reaction. Extract the acetylated derivatives into an organic solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject an aliquot of the organic layer into the GC-MS.
Data Presentation
Table 1: Comparison of Common Derivatization Methods for Mannose GC-MS Analysis
| Derivatization Method | Advantages | Disadvantages | Typical Number of Peaks per Sugar |
| Trimethylsilylation (TMS) | Simple, one-step reaction.[1] | Produces multiple peaks due to anomers, moisture sensitive.[1][2] | 2 or more[1] |
| Oximation followed by TMS | Reduces the number of peaks compared to TMS alone, simplifying the chromatogram.[1][9] | Two-step reaction, slightly more complex. | 2 (syn and anti isomers)[9] |
| Alditol Acetylation | Produces a single, well-defined peak for each sugar.[1][13] | Two-step reaction (reduction and acetylation), can result in the same derivative for different sugars (e.g., glucose and fructose).[13] | 1[1] |
Visualizations
Caption: Troubleshooting workflow for low GC-MS signal.
Caption: Derivatization pathways for D-Mannose in GC-MS.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. General Concepts Related to Monosaccharide Analysis. - Glycopedia [glycopedia.eu]
- 4. Restek - Blog [restek.com]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
- 12. youtube.com [youtube.com]
- 13. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 15. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Data analysis workflow for D-Mannose-13C-4 metabolic flux experiments
Welcome to the technical support center for D-Mannose-¹³C₄ metabolic flux experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the data analysis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a D-Mannose-¹³C₄ tracer in metabolic flux analysis?
A1: D-Mannose-¹³C₄ is a stable isotope-labeled tracer used to quantitatively track the metabolic fate of mannose through various cellular pathways. By tracing the incorporation of the four ¹³C atoms, researchers can elucidate the relative and absolute fluxes through key metabolic routes such as glycolysis, the pentose phosphate pathway (PPP), and glycosylation pathways. This provides a detailed snapshot of cellular metabolism that cannot be obtained from metabolite concentration measurements alone.
Q2: How does D-Mannose-¹³C₄ enter the central carbon metabolism?
A2: D-Mannose is transported into the cell, often by the same transporters as glucose. Inside the cell, it is phosphorylated by hexokinase to mannose-6-phosphate. From there, it can be isomerized by phosphomannose isomerase to fructose-6-phosphate, which is an intermediate in glycolysis. Alternatively, mannose-6-phosphate can be converted to mannose-1-phosphate and subsequently to GDP-mannose, a precursor for glycosylation.[1]
Q3: What are the key analytical techniques for measuring ¹³C incorporation from D-Mannose-¹³C₄?
A3: The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation of individual metabolites and the determination of their mass isotopomer distributions (MIDs), which reflect the number of ¹³C atoms incorporated from the tracer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used and provides positional information about the ¹³C labels.
Q4: Why is it necessary to correct for natural isotope abundance in the mass spectrometry data?
A4: Carbon naturally exists as two stable isotopes: ¹²C (~98.9%) and ¹³C (~1.1%). This means that even in unlabeled metabolites, there is a small but predictable fraction that contains one or more ¹³C atoms. To accurately determine the enrichment from the D-Mannose-¹³C₄ tracer, it is crucial to correct the measured mass isotopomer distributions for this natural abundance. Failure to do so will lead to an overestimation of ¹³C incorporation and inaccurate flux calculations.
Q5: What software is available for analyzing the mass isotopomer data and calculating metabolic fluxes?
A5: Several software packages are available for ¹³C-Metabolic Flux Analysis. Some commonly used open-source and commercial options include INCA, Metran, 13CFLUX2, and FiatFlux. These tools typically require a metabolic network model, the measured mass isotopomer distributions, and any measured extracellular fluxes (e.g., glucose uptake, lactate secretion) as inputs to compute the intracellular fluxes.
Troubleshooting Guide
Q1: My mass spectrometry data shows low ¹³C enrichment in downstream metabolites, even after a long incubation with D-Mannose-¹³C₄. What could be the issue?
A1:
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Cellular Uptake Issues: Verify that the cells you are studying can efficiently transport mannose. Competition with high concentrations of glucose in the medium can inhibit mannose uptake. Consider reducing the glucose concentration or using a glucose-free medium for the duration of the labeling experiment.
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Metabolic State of the Cells: The metabolic state of your cells can significantly impact tracer incorporation. Ensure that the cells are in a metabolically active state (e.g., exponential growth phase) during the labeling period.
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Incorrect Quenching or Extraction: Inefficient quenching of metabolism or degradation of metabolites during extraction can lead to a loss of labeled compounds. Ensure that your quenching and extraction procedures are rapid and performed at cold temperatures to preserve the metabolic state.
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Tracer Purity and Concentration: Confirm the isotopic and chemical purity of your D-Mannose-¹³C₄ tracer. Also, ensure that the final concentration in the medium is sufficient for detectable incorporation.
Q2: I observe unexpected mass isotopomers in my data. For example, a metabolite that should have a maximum of four labeled carbons from D-Mannose-¹³C₄ shows an M+5 or M+6 peak. What does this signify?
A2:
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Natural Isotope Abundance: This is the most common reason. The presence of other naturally abundant heavy isotopes (e.g., ¹³C from other carbon sources, ¹⁵N, ¹⁸O, ²H) in the metabolite or the derivatization agent (for GC-MS) can lead to these higher mass isotopomers. Ensure your data has been correctly corrected for natural isotope abundance.
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Metabolic Cycling: The labeled carbon atoms can be scrambled and re-incorporated into metabolites through metabolic cycles like the TCA cycle or the pentose phosphate pathway. This can lead to labeling patterns that are not immediately obvious from a linear pathway view.
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Contribution from Other Labeled Sources: If your medium contains other ¹³C-labeled nutrients (e.g., labeled amino acids in serum), these can contribute to the labeling of your metabolites of interest.
Q3: The flux values calculated by the software have very large confidence intervals, making the results unreliable. How can I improve the precision of my flux estimates?
A3:
-
Incomplete Labeling Information: The labeling data from a single tracer experiment may not be sufficient to resolve all the fluxes in your metabolic model. Consider performing parallel labeling experiments with different tracers (e.g., [1,2-¹³C₂]glucose) to provide additional constraints on the model.[2][3]
-
Inaccurate Mass Isotopomer Data: High analytical variability in your MS measurements will propagate to the flux calculations. Optimize your sample preparation and MS analysis to minimize experimental error. Include multiple biological and technical replicates.
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Inaccurate Metabolic Model: An incomplete or incorrect metabolic network model can lead to poor fitting of the data and wide confidence intervals. Ensure your model accurately represents the known metabolism of your cell type.
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Insufficient Extracellular Flux Measurements: Accurate measurements of substrate uptake and product secretion rates are crucial for constraining the metabolic model. Ensure these measurements are as precise as possible.
Q4: How do I distinguish between the contribution of D-Mannose-¹³C₄ to glycolysis versus the pentose phosphate pathway (PPP)?
A4: The specific labeling pattern of downstream metabolites can help resolve these pathways. For example, the metabolism of D-Mannose-¹³C₄ through glycolysis will produce distinct mass isotopomers of pyruvate and lactate compared to its metabolism through the PPP, where one of the labeled carbons may be lost as CO₂. Analyzing the mass isotopomer distributions of key intermediates like 3-phosphoglycerate and ribose-5-phosphate can provide more detailed information on the relative activities of these pathways.
Experimental Protocols
The following table provides a generalized methodology for a D-Mannose-¹³C₄ metabolic flux experiment. Specific parameters may need to be optimized for your particular cell type and experimental conditions.
| Step | Procedure | Key Considerations |
| 1. Cell Culture | Culture cells to the desired density (typically mid-exponential phase) in standard growth medium. | Ensure cells are healthy and free from contamination. Use of dialyzed fetal bovine serum can reduce background from unlabeled metabolites. |
| 2. Tracer Administration | Replace the standard medium with a labeling medium containing a known concentration of D-Mannose-¹³C₄ and other required nutrients. | The concentration of D-Mannose-¹³C₄ should be optimized. To avoid metabolic perturbations, the labeling medium should be as similar as possible to the standard growth medium. |
| 3. Isotopic Steady State | Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. | The time to reach isotopic steady state varies for different metabolic pathways (e.g., glycolysis is faster than nucleotide biosynthesis). A time-course experiment may be necessary to determine the optimal labeling duration. |
| 4. Quenching Metabolism | Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold saline or methanol. | This step is critical to prevent further metabolic activity and preserve the in vivo labeling patterns. The quenching solution should be kept at a very low temperature (e.g., on dry ice). |
| 5. Metabolite Extraction | Extract intracellular metabolites using a cold solvent mixture (e.g., methanol:water:chloroform). | The extraction solvent and procedure should be optimized for efficient and reproducible extraction of a wide range of metabolites. |
| 6. Sample Preparation for Analysis | Prepare the metabolite extracts for GC-MS or LC-MS analysis. This may involve derivatization for GC-MS to increase the volatility of the metabolites. | Ensure complete derivatization if required. Use of an autosampler can improve injection reproducibility. |
| 7. Mass Spectrometry Analysis | Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the target metabolites. | Optimize the MS method for high resolution and sensitivity. Include quality control samples to monitor instrument performance. |
| 8. Data Processing and Flux Calculation | Process the raw MS data to obtain mass isotopomer distributions. Correct for natural isotope abundance. Use ¹³C-MFA software to calculate intracellular fluxes. | Use appropriate software for data processing and flux analysis. Provide an accurate metabolic network model and any measured extracellular fluxes. |
Data Presentation
The following table presents illustrative quantitative data from a hypothetical D-Mannose-¹³C₄ metabolic flux experiment. The values represent the percentage of the metabolite pool containing a certain number of ¹³C atoms (M+n).
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Mannose-6-phosphate | 10.2 | 2.1 | 5.3 | 12.4 | 70.0 |
| Fructose-6-phosphate | 45.8 | 5.3 | 8.1 | 15.6 | 25.2 |
| 3-Phosphoglycerate | 60.1 | 8.2 | 12.5 | 19.2 | 0.0 |
| Ribose-5-phosphate | 55.4 | 7.9 | 10.3 | 13.1 | 13.3 |
| Citrate | 75.3 | 10.1 | 8.5 | 4.1 | 2.0 |
| GDP-Mannose | 15.7 | 3.5 | 6.8 | 18.0 | 56.0 |
Note: This is example data and actual results will vary depending on the experimental system.
Mandatory Visualizations
Caption: Experimental workflow for D-Mannose-¹³C₄ metabolic flux analysis.
Caption: Metabolic pathways of D-Mannose-¹³C₄ incorporation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of D-Mannose-¹³C₄
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS analysis of D-Mannose-¹³C₄.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency by the presence of coeluting substances in the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity, without a true change in its concentration.[2][3] These effects can adversely impact the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: What causes matrix effects when analyzing D-Mannose-¹³C₄?
A2: Matrix effects in the analysis of D-Mannose-¹³C₄, particularly in biological samples like plasma or serum, are primarily caused by endogenous components of the matrix that co-elute with the analyte.[4][5][6] These components can include salts, lipids (e.g., phospholipids), proteins, and other small molecules.[4][7][8] These co-eluting substances can compete with D-Mannose-¹³C₄ for ionization in the MS source, leading to ion suppression.[9][10][11]
Q3: How can I identify if my D-Mannose-¹³C₄ analysis is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
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Post-Column Infusion: This qualitative method involves infusing a constant flow of a D-Mannose-¹³C₄ standard into the LC eluent after the analytical column.[2] A blank matrix sample is then injected. Any fluctuation (dip or peak) in the baseline signal at the retention time of interfering compounds indicates the presence of ion suppression or enhancement.[2][8]
-
Post-Extraction Spike Method: This quantitative method is considered the "gold standard".[4] It involves comparing the peak area of D-Mannose-¹³C₄ in a neat solution to the peak area of a blank matrix extract that has been spiked with the same amount of D-Mannose-¹³C₄ post-extraction.[4][12] The ratio of these peak areas, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement.[4]
Q4: Why is a stable isotope-labeled (SIL) internal standard, like D-Mannose-¹³C₄ itself, recommended?
A4: A stable isotope-labeled internal standard is the preferred choice for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte of interest.[13][14][15] This means it will co-elute with the analyte and experience the same degree of matrix effects and variability in ionization.[7][14] By using the ratio of the analyte signal to the SIL-IS signal, these effects can be effectively compensated for, leading to more accurate and precise quantification.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low signal intensity or complete signal loss for D-Mannose-¹³C₄ | Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analyte. | 1. Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[7][12][16] 2. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., HILIC for polar compounds like mannose) to improve separation from matrix components.[7][17] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[11][17] |
| Poor reproducibility of results between samples | Variable Matrix Effects: The composition of the matrix differs significantly between individual samples, leading to inconsistent ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate D-Mannose-¹³C₆ or another suitable SIL-IS to compensate for inter-sample variations in matrix effects.[18][19] 2. Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples to account for consistent matrix effects.[7][20] |
| Inaccurate quantification (bias in results) | Uncompensated Matrix Effects: The chosen internal standard (if not a SIL-IS) is not adequately tracking the behavior of D-Mannose-¹³C₄, or matrix effects are not being accounted for at all. | 1. Implement a SIL-IS: This is the most effective way to correct for matrix effects.[14] 2. Perform a Standard Addition Calibration: This involves adding known amounts of the analyte to the sample itself and extrapolating to determine the endogenous concentration. This method is effective but can be time-consuming.[17][20] |
| Peak shape distortion (e.g., fronting, tailing, or splitting) | Matrix Overload or Specific Interactions: High concentrations of matrix components can affect the chromatography, or specific components may interact with the analyte or the column.[6] | 1. Improve Sample Cleanup: Reduce the overall matrix load on the column through more effective sample preparation.[12] 2. Adjust Injection Volume: Lowering the injection volume can sometimes mitigate these effects.[11] 3. Optimize Chromatography: Experiment with different mobile phases and columns to find conditions that are less susceptible to these interactions. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the D-Mannose-¹³C₄ standard into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). After the final extraction step, spike the D-Mannose-¹³C₄ standard into the clean extract at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the D-Mannose-¹³C₄ standard into the blank biological matrix before extraction at the same concentrations.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
-
Interpretation:
-
An MF between 85% and 115% is generally considered acceptable, indicating minimal matrix effects.
-
An MF < 85% indicates significant ion suppression.
-
An MF > 115% indicates significant ion enhancement.
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This is a simple but potentially less clean method.
-
To 100 µL of plasma sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard (D-Mannose-¹³C₆).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject an aliquot into the LC-MS system.
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
This method provides a cleaner extract than PPT. The specific SPE cartridge and solvents will depend on the properties of D-Mannose. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based sorbent may be appropriate.
-
Condition the SPE cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) as recommended by the manufacturer.
-
Load the sample: Load the pre-treated sample (e.g., diluted plasma) onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with a weak solvent to remove interfering compounds while retaining D-Mannose-¹³C₄.
-
Elute the analyte: Elute the D-Mannose-¹³C₄ from the cartridge using a stronger solvent.
-
Evaporate and reconstitute: Evaporate the eluate and reconstitute it in the mobile phase for LC-MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. One moment, please... [providiongroup.com]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drawellanalytical.com [drawellanalytical.com]
Ensuring complete cell lysis for accurate D-Mannose-13C-4 measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure complete cell lysis for accurate D-Mannose-13C-4 measurement in your research.
Troubleshooting Guides
This section provides solutions to common problems encountered during cell lysis for metabolite analysis.
Problem: Low this compound Signal or Yield
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | - Verify lysis efficiency using a microscope or a cell viability assay after lysis. - Optimize the lysis protocol. For adherent cells, ensure thorough scraping.[1][2] For suspension cells, ensure adequate mixing with the lysis buffer. - Consider switching to a more rigorous lysis method (see table below). Mechanical methods like sonication or bead beating are often more effective for complete disruption.[3][4] |
| Metabolite Degradation | - Ensure rapid quenching of metabolism immediately after cell harvesting. Snap-freezing in liquid nitrogen is a highly effective method.[1][2][5] - Perform all lysis and extraction steps on ice or at 4°C to minimize enzymatic activity.[6][7] - Use a quenching/extraction solvent containing acid (e.g., 0.1M formic acid in methanol/acetonitrile/water) to inactivate enzymes, followed by neutralization.[8][9] |
| Loss of Metabolites during Sample Preparation | - When washing cells, use ice-cold PBS and perform the steps quickly to minimize metabolite leakage.[1][6] Some studies suggest that washing with solutions like 60% methanol can cause significant leakage of intracellular metabolites.[10] - Avoid trypsin for cell detachment as it can damage cell membranes and lead to metabolite loss.[5] Scraping is the recommended method for adherent cells.[1][5] |
| Insufficient Starting Material | - For accurate metabolomics, a minimum of 1 million cells is recommended, with 10 million cells being ideal to ensure metabolites are detectable.[2][5] |
Problem: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Lysis | - Standardize the lysis protocol across all samples. For sonication, ensure the probe is consistently placed and applied for the same duration and power.[6][11] For bead beating, use the same bead size, material, and agitation speed/duration. - Ensure homogenous suspension of cells in the lysis buffer before proceeding.[12] |
| Inconsistent Quenching | - Quench all samples immediately and in the same manner after harvesting to halt metabolic activity uniformly. |
| Sample Normalization Issues | - Normalize the extracted metabolite solution to the total DNA or protein content of the initial cell pellet to account for variations in cell numbers.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for this compound measurement?
The optimal method depends on your cell type. For many mammalian cell lines, a combination of chemical and mechanical lysis is highly effective. Sonication or bead beating after resuspension in a cold methanol-based lysis buffer is a robust approach.[6][10]
Here is a comparison of common lysis methods:
| Lysis Method | Principle | Advantages | Disadvantages |
| Sonication | High-frequency sound waves create cavitation, disrupting cell membranes.[4][13] | Efficient for a wide range of cell types, including those with tough cell walls.[4] | Can generate heat, potentially degrading sensitive metabolites.[11][13] Requires specialized equipment. |
| Freeze-Thaw | Repeated cycles of freezing and thawing create ice crystals that rupture cell membranes.[3][13] | Simple and does not require specialized equipment. Relatively gentle. | Can be time-consuming and may not be sufficient for complete lysis of all cell types.[13] |
| Detergent-Based Lysis | Detergents solubilize cell membranes, releasing intracellular contents. | Generally gentle and effective for mammalian cells.[12] | Detergents may interfere with downstream mass spectrometry analysis and may need to be removed.[7][13] |
| Bead Beating | Agitation with small beads physically disrupts cell walls and membranes.[14] | Highly effective for a wide variety of cells, including yeast and bacteria. | Can generate heat. Requires a bead beater. |
| High-Pressure Homogenization | Cells are forced through a narrow space under high pressure, causing them to shear and lyse.[3] | Efficient and scalable. | Requires expensive equipment. Can generate heat. |
Q2: How can I be sure my cells are completely lysed?
You can assess lysis efficiency through several methods:
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Microscopy: Visually inspect a small aliquot of the cell suspension under a microscope after lysis. The absence of intact cells indicates successful lysis.
-
Protein Assay: Measure the protein concentration in the supernatant after centrifuging the lysate. A stable protein concentration across different lysis optimization conditions can indicate complete release of cellular proteins.[6]
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DNA Quantification: The release of genomic DNA into the lysate can be quantified and used as a marker for cell lysis.[15]
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Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released upon cell lysis. Measuring LDH activity in the supernatant can provide a quantitative measure of cell disruption.[15]
Q3: What is "metabolic quenching" and why is it important?
Metabolic quenching is the rapid inactivation of cellular enzymes to halt all metabolic activity at the time of sample collection.[5] This is crucial for accurate metabolite measurement because many metabolites, including phosphorylated sugars, have very rapid turnover rates.[8] Failure to quench metabolism can lead to significant changes in metabolite levels between harvesting and extraction, resulting in inaccurate data.[8][9] The most common and effective method is snap-freezing the cells in liquid nitrogen.[1][2]
Q4: Can I use trypsin to harvest my adherent cells?
It is generally not recommended to use trypsin for harvesting cells for metabolomics studies.[5] Trypsin can alter the cell membrane, leading to the leakage of intracellular metabolites and providing an inaccurate representation of the cellular metabolic state.[5] The preferred method for adherent cells is to wash them with ice-cold PBS and then scrape them into a cold extraction solvent.[1][2]
Experimental Protocols
Protocol 1: Sonication-Based Lysis of Adherent Mammalian Cells
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency (typically 80-90%). A minimum of 1x10^6 cells is recommended.[2]
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Immediately snap-freeze the cell monolayer by adding liquid nitrogen directly to the culture dish.[1][2]
-
-
Metabolite Extraction and Cell Lysis:
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the frozen cells.
-
Using a cell scraper, scrape the cells into the cold methanol.[1][2]
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Place the tube on ice.
-
Sonicate the sample using a probe sonicator. Use 3 cycles of 15 seconds on and 30 seconds off at 20-30% amplitude to prevent overheating.[6]
-
-
Sample Clarification and Preparation for Analysis:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
A small aliquot of the pellet can be used for DNA or protein quantification for normalization purposes.[1][2]
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for your LC-MS/MS analysis (e.g., 0.1% formic acid in water).[16]
-
Protocol 2: Freeze-Thaw Lysis of Suspension Cells
-
Cell Culture and Harvesting:
-
Collect the cell suspension from the culture flask.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
-
Metabolic Quenching and Lysis:
-
After the final wash, resuspend the cell pellet in a small volume of ice-cold PBS.
-
Snap-freeze the cell suspension in liquid nitrogen.
-
Thaw the sample in a 37°C water bath.
-
Repeat the freeze-thaw cycle three times.[13]
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to the cell lysate.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
-
Sample Clarification and Preparation for Analysis:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant and reconstitute as described in Protocol 1.
-
Visualizations
Caption: Troubleshooting decision tree for low this compound signal.
Caption: General experimental workflow for accurate metabolite measurement.
References
- 1. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 7. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. goldbio.com [goldbio.com]
- 13. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of cell lysis during CHO bioprocesses: Impact on cell count, growth kinetics and productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling D-Mannose-13C-4
{"answer":"## Technical Support Center: D-Mannose-¹³C
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing D-Mannose-¹³C, a stable isotope-labeled sugar used in various research applications.
Frequently Asked Questions (FAQs)
Q1: What is D-Mannose-¹³C and what are its primary applications?
D-Mannose-¹³C is a form of D-Mannose where one or more carbon atoms have been replaced with the stable heavy isotope, carbon-13. It is primarily used as a tracer in metabolic studies to track the fate of mannose in biological systems.[1] Key applications include biomolecular NMR, metabolic flux analysis, and quantitative analysis of glycated proteins.[2][3][4]
Q2: What is the proper way to store D-Mannose-¹³C powder?
For long-term storage (up to 3 years), the powder should be stored at -20°C.[5] For shorter periods, it can be stored at room temperature.[2][6] In all cases, the compound must be kept in a tightly sealed container in a dry, well-ventilated place, protected from light and moisture.[2][7][8][9]
Q3: How should I store D-Mannose-¹³C after reconstituting it in a solvent?
Once reconstituted, stock solutions of D-Mannose can be stored at room temperature (15-30°C).[10] These solutions are generally stable for up to 3 months under these conditions.[10]
Q4: What personal protective equipment (PPE) should I use when handling D-Mannose-¹³C?
You should always handle D-Mannose-¹³C in accordance with good industrial hygiene and safety practices.[11] This includes wearing appropriate PPE such as chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[7][9][12] Work should be performed in a well-ventilated area to avoid inhalation of the powder.[7][9]
Q5: Is D-Mannose-¹³C considered hazardous?
D-Mannose is not classified as a hazardous substance or mixture.[8][9][13] However, it is important to handle it as a laboratory chemical and avoid ingestion or release into the environment.[7][9] In case of accidental contact, rinse skin or eyes with plenty of water.[12]
Q6: What are the signs of product degradation?
While D-Mannose is stable under normal conditions, it should be protected from direct sunlight, moisture, and excess heat.[7][11][12] Degradation is not typically visible, but if experimental results are inconsistent, consider the possibility that the compound may have been compromised by improper storage.
Quantitative Data Summary
| Parameter | Specification | Source(s) |
| Physical Form | White to off-white solid powder | [5][6][11] |
| Long-Term Storage (Powder) | -20°C (for up to 3 years) | [5] |
| Short-Term Storage (Powder) | Room Temperature | [2][6] |
| Storage (Reconstituted Solution) | Room Temperature (15-30°C) for up to 3 months | [10] |
| Chemical Purity | ≥98% | [2] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [3] |
| Solubility | Soluble in water | [6][14] |
| Melting Point | 133-140 °C | [3][6] |
| Stability | Stable under normal, dry conditions | [7][8][11] |
| Incompatible Materials | Strong oxidizing agents | [11] |
| Conditions to Avoid | Moisture, direct sunlight, excess heat | [7][11][12] |
Experimental Protocols
General Protocol for ¹³C Metabolic Labeling in Cell Culture
This protocol provides a general workflow for using D-Mannose-¹³C to trace its metabolism in a cell culture system. Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.
-
Reagent Preparation:
-
Prepare a sterile stock solution of D-Mannose-¹³C by dissolving the powder in a suitable cell culture medium or buffer (e.g., PBS). For example, to make a 100 mM stock, dissolve 18.61 mg of D-Mannose (U-¹³C₆) in 1 mL of medium.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution according to the guidelines (room temperature for up to 3 months).[10]
-
-
Cell Seeding:
-
Seed cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
-
Labeling Experiment:
-
Remove the existing culture medium from the cells.
-
Wash the cells gently with sterile PBS to remove any residual unlabeled mannose.
-
Add fresh culture medium containing the desired final concentration of D-Mannose-¹³C. This medium is often a custom formulation where standard glucose and/or mannose is replaced by the labeled mannose.
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Metabolite Extraction:
-
After incubation, place the culture plate on ice.
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add an ice-cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Centrifuge the mixture at high speed in a cold centrifuge to pellet cell debris and proteins.
-
-
Sample Analysis:
-
Collect the supernatant, which contains the extracted metabolites.
-
Dry the supernatant (e.g., using a vacuum concentrator).
-
Reconstitute the dried metabolites in a suitable solvent for the analytical instrument (e.g., LC-MS or NMR).
-
Analyze the samples to detect and quantify the incorporation of ¹³C into various downstream metabolites.
-
Troubleshooting Guides
Issue 1: Inconsistent or Low ¹³C Labeling in Metabolites (Mass Spectrometry)
-
Possible Cause: The D-Mannose-¹³C has degraded due to improper storage.
-
Possible Cause: Insufficient incubation time for the label to incorporate into downstream metabolites.
-
Solution: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific pathway of interest.
-
-
Possible Cause: The concentration of D-Mannose-¹³C is too low.
-
Solution: Perform a dose-response experiment with varying concentrations of the labeled sugar to find the optimal level that provides robust labeling without inducing cellular stress.
-
Issue 2: D-Mannose-¹³C Powder Will Not Dissolve
-
Possible Cause: The incorrect solvent is being used.
-
Possible Cause: The solution is saturated or the temperature is too low.
-
Solution: Gently warm the solution and use vortexing or sonication to aid dissolution. Ensure you are not exceeding the solubility limit.
-
Issue 3: Decreased Cell Viability or Altered Phenotype After Labeling
-
Possible Cause: Contamination of the stock solution.
-
Solution: Always prepare the stock solution under sterile conditions and filter-sterilize it before adding it to cell cultures.
-
-
Possible Cause: High concentration of D-Mannose-¹³C is causing metabolic stress or toxicity.
-
Solution: Test a range of concentrations to identify the highest concentration that does not impact cell viability or morphology. Review literature for typical concentrations used in similar experimental systems.
-
Visualizations
Caption: A typical experimental workflow for metabolic labeling using D-Mannose-¹³C.
Caption: A troubleshooting decision tree for low ¹³C labeling experimental outcomes.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]
- 3. Buy ᴅ-Mannose-4-¹³C 99 atom ¹³C, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 4. Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. D -(+)-Mannose synthetic, = 99 3458-28-4 [sigmaaldrich.com]
- 7. lobachemie.com [lobachemie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. D-Mannose CAS 3458-28-4 | 4440 [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
- 12. technopharmchem.com [technopharmchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. innophos.com [innophos.com]
Validation & Comparative
A Researcher's Guide: D-Mannose-13C-4 vs. U-13C-Glucose for Tracing Glycolysis
For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Stable isotope tracers are indispensable tools in this pursuit, offering a window into the intricate network of cellular metabolism. This guide provides an objective comparison of two such tracers, D-Mannose-13C-4 and uniformly labeled U-13C-Glucose, for the specific application of tracing glycolysis. By examining their distinct metabolic entry points and resulting labeling patterns, this document aims to equip researchers with the knowledge to select the optimal tracer for their experimental needs.
Introduction to Glycolysis Tracing with Stable Isotopes
Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production and the generation of biosynthetic precursors. Dysregulation of glycolysis is a hallmark of numerous diseases, including cancer and metabolic disorders. Stable isotope tracing, coupled with mass spectrometry, allows for the quantitative analysis of metabolic flux through glycolysis and connected pathways. By introducing a substrate labeled with a heavy isotope, such as carbon-13 (¹³C), researchers can track the fate of the labeled carbons as they are incorporated into downstream metabolites. This provides a dynamic view of pathway activity that static metabolite measurements cannot achieve.
U-13C-Glucose, in which all six carbon atoms are replaced with ¹³C, has traditionally been the gold standard for tracing central carbon metabolism. However, the use of alternative tracers, such as specifically labeled D-Mannose, can offer unique advantages for dissecting specific enzymatic steps and pathway intersections.
Comparative Analysis: this compound vs. U-13C-Glucose
The primary difference between this compound and U-13C-Glucose as tracers for glycolysis lies in their points of entry into the pathway and the subsequent distribution of the ¹³C label.
U-13C-Glucose enters glycolysis at the very beginning, with its phosphorylation to glucose-6-phosphate. As it progresses through the glycolytic pathway, all six of its carbon atoms remain labeled. This results in a straightforward and comprehensive labeling of all glycolytic intermediates. For example, the three-carbon molecules at the end of glycolysis, pyruvate and lactate, will be fully labeled (M+3, meaning their mass is increased by three atomic mass units due to the three ¹³C atoms).
This compound , on the other hand, is first phosphorylated to mannose-6-phosphate, which is then isomerized to fructose-6-phosphate, an intermediate further down the glycolytic pathway.[1] This means that this compound bypasses the initial steps of glycolysis involving glucose and glucose-6-phosphate. With the label on four of its six carbons, the resulting labeling patterns in downstream metabolites will be distinct from those generated by U-13C-Glucose. This can be particularly useful for studying the activities of enzymes like phosphomannose isomerase and for investigating the flux into and out of the fructose-6-phosphate node, which connects glycolysis to the pentose phosphate pathway and hexosamine biosynthesis pathway.
Key Differences and Applications
| Feature | U-13C-Glucose | This compound |
| Point of Entry | Glucose -> Glucose-6-Phosphate (Start of Glycolysis) | Mannose -> Mannose-6-Phosphate -> Fructose-6-Phosphate |
| Labeling Pattern | Comprehensive labeling of all glycolytic intermediates. | Specific labeling pattern that can elucidate flux around the Fructose-6-Phosphate node. |
| Primary Application | General glycolysis flux analysis, TCA cycle entry. | Studying phosphomannose isomerase activity, flux partitioning at F6P. |
| Advantages | Provides a global view of glucose carbon fate. | Can deconvolve pathways intersecting at upper glycolysis. |
| Limitations | May not be ideal for resolving fluxes in upper glycolysis. | Does not inform on the initial steps of glucose metabolism. |
Quantitative Data Summary: Expected Labeling of Key Glycolytic Intermediates
The following table presents the theoretical mass isotopomer distribution (MID) for key glycolytic metabolites when using either U-13C-Glucose or this compound. This data is based on the known biochemical transformations within glycolysis. Actual experimental results may vary depending on cellular conditions and contributions from other metabolic pathways.
| Metabolite | U-13C-Glucose (Expected MID) | This compound (Expected MID) |
| Fructose-1,6-bisphosphate | M+6 (100%) | M+4 (100%) |
| Glyceraldehyde-3-phosphate | M+3 (100%) | M+1 (50%), M+3 (50%) |
| Pyruvate | M+3 (100%) | M+1 (50%), M+2 (50%) |
| Lactate | M+3 (100%) | M+1 (50%), M+2 (50%) |
Note: The expected MID for this compound assumes the four ¹³C atoms are on carbons 1, 2, 3, and 4. The cleavage of fructose-1,6-bisphosphate (labeled on carbons 1, 2, 3, and 4 from mannose) by aldolase results in dihydroxyacetone phosphate (carbons 1-3, M+3) and glyceraldehyde-3-phosphate (carbons 4-6, M+1). Triose phosphate isomerase interconverts these, leading to a mixture of M+1 and M+3 G3P entering lower glycolysis.
Experimental Protocols
General Protocol for ¹³C Metabolic Flux Analysis
This protocol provides a general framework for conducting a ¹³C tracer experiment to analyze glycolysis. Specific steps for using this compound are highlighted.
1. Cell Culture and Tracer Incubation:
-
Culture cells to the desired confluency in standard growth medium.
-
For the experiment, replace the standard medium with a custom medium lacking the unlabeled form of the tracer (e.g., glucose-free DMEM for U-13C-Glucose, or mannose-free medium for this compound).
-
Supplement the custom medium with the ¹³C-labeled tracer at a concentration that supports normal cell growth and metabolism.
-
Incubate the cells with the tracer-containing medium for a sufficient duration to achieve isotopic steady state in the glycolytic pathway. This typically ranges from minutes to hours and should be determined empirically for the specific cell type and experimental conditions.[2]
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.
-
Scrape the cells in the extraction solvent and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
3. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For analysis of certain metabolites, derivatization may be necessary to improve chromatographic separation and ionization efficiency.
-
Reconstitute the dried extract in a solvent compatible with the liquid chromatography (LC) system.
4. Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS).
-
Use a chromatographic method optimized for the separation of polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).
-
Acquire data in full scan mode to capture the mass isotopomer distributions of the targeted glycolytic intermediates.
5. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Calculate the mass isotopomer distributions (MIDs) for each detected glycolytic metabolite.
-
Use metabolic flux analysis software to fit the experimental MIDs to a metabolic model of glycolysis to quantify intracellular fluxes.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic fates of U-13C-Glucose and this compound as they are metabolized through glycolysis.
Caption: Metabolic fate of U-13C-Glucose in glycolysis.
Caption: Metabolic fate of this compound in glycolysis.
Caption: Experimental workflow for ¹³C tracer analysis.
Conclusion
Both U-13C-Glucose and this compound are valuable tools for tracing glycolytic flux. The choice between them depends on the specific research question. U-13C-Glucose provides a comprehensive overview of glucose carbon fate through glycolysis and is ideal for general flux analysis. This compound, with its entry point at fructose-6-phosphate, offers a more nuanced approach to dissecting the intricate connections of upper glycolysis with other key metabolic pathways. By understanding the principles and methodologies outlined in this guide, researchers can confidently select and apply the appropriate tracer to illuminate the complexities of glycolytic metabolism in their systems of interest.
References
A Head-to-Head Comparison of D-Mannose-13C-4 and 14C-D-Mannose for Advanced Metabolic Research
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the choice of isotopic tracer is a critical decision that dictates the scope, sensitivity, and safety of their investigations. This guide provides an objective comparison of two powerful tools for tracing mannose metabolism: the stable isotope D-Mannose-13C-4 and the radioisotope 14C-D-Mannose. By presenting experimental data, detailed methodologies, and clear visualizations, this document serves as an essential resource for selecting the optimal tracer for your specific research needs.
Mannose is a C-2 epimer of glucose and plays a crucial role in protein glycosylation and cellular metabolism.[1] Understanding its metabolic fate is vital in various fields, including cancer biology, immunology, and studies of congenital disorders of glycosylation. Both this compound and 14C-D-Mannose allow researchers to track the journey of mannose through intricate biochemical networks, yet they operate on fundamentally different principles and offer distinct advantages and limitations.
At a Glance: Key Differences and Applications
| Feature | This compound (Stable Isotope) | 14C-D-Mannose (Radioisotope) |
| Isotope Type | Stable (non-radioactive) | Radioactive (β-emitter) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Scintillation Counting (LSC), Autoradiography, Accelerator Mass Spectrometry (AMS) |
| Key Advantages | - Safe for in vivo human studies- Provides detailed structural information (positional analysis) with NMR- Enables metabolic flux analysis (MFA)- No radioactive waste disposal issues | - Extremely high sensitivity, ideal for trace-level detection- Gold standard for absorption, distribution, metabolism, and excretion (ADME) studies- Provides a complete mass balance of the labeled compound |
| Limitations | - Lower sensitivity compared to 14C- Requires more complex instrumentation (MS, NMR)- Higher cost per unit of labeled compound | - Radiation safety precautions required- Limited to in vitro and animal studies for most applications- Does not provide detailed positional information on the label within metabolites |
| Typical Applications | - Metabolic flux analysis- Glycan biosynthesis studies- In vivo human metabolic studies- Elucidation of complex metabolic networks | - Pharmacokinetic (ADME) studies- Mass balance studies- Tracing the fate of drugs and xenobiotics- High-sensitivity metabolic tracing in vitro and in animal models |
Performance Comparison: A Data-Driven Perspective
While direct head-to-head comparative studies are not abundant in published literature, we can infer performance from the distinct analytical approaches and the nature of the data they generate. A key distinction lies in the endpoint measurement: 14C studies typically quantify the total radioactivity in a given sample, representing the aggregate amount of the tracer and its metabolites. In contrast, 13C studies, particularly when coupled with Mass Spectrometry or NMR, can distinguish between unlabeled and labeled molecules and even identify the specific position of the 13C label within a metabolite.
| Parameter | This compound | 14C-D-Mannose |
| Sensitivity | Lower (picomole to nanomole range) | Higher (femtomole to picomole range) |
| Quantification | Relative or absolute quantification of isotopologues | Quantification of total radioactivity |
| Metabolic Detail | High (can determine flux rates and pathway contributions) | Moderate (identifies presence and quantity of labeled molecules) |
| In Vivo Human Use | Yes | Generally no (except for microdosing studies with AMS) |
| Cost | Higher per milligram | Lower per unit of radioactivity |
| Safety | No radiation risk | Requires handling and disposal of radioactive material |
Experimental Protocols: Tracing Mannose Metabolism
To illustrate the practical application of these tracers, we provide detailed methodologies for a representative cell-based experiment designed to track the incorporation of mannose into glycoproteins.
Experiment 1: Stable Isotope Tracing with this compound using LC-MS
Objective: To quantify the incorporation of this compound into protein-bound glycans and key metabolic intermediates.
Methodology:
-
Cell Culture: Culture human hepatocellular carcinoma (HepG2) cells in standard DMEM supplemented with 10% fetal bovine serum.
-
Labeling: Once cells reach 80% confluency, replace the standard medium with a glucose-free DMEM supplemented with 5 mM D-glucose and 1 mM this compound. Culture for 24 hours.
-
Metabolite Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of 80% methanol (pre-chilled to -80°C) and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Separate the supernatant (containing intracellular metabolites) and the pellet (containing proteins and nucleic acids).
-
-
Glycoprotein Hydrolysis:
-
Wash the protein pellet with PBS.
-
Resuspend the pellet in 2 M trifluoroacetic acid (TFA).
-
Hydrolyze at 100°C for 4 hours to release monosaccharides.
-
Dry the hydrolysate under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extract and the hydrolyzed monosaccharides in a suitable solvent.
-
Analyze samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
Separate metabolites and monosaccharides on a suitable column (e.g., HILIC for polar metabolites).
-
Acquire data in full scan mode to detect the mass isotopologue distribution of mannose and its downstream metabolites.
-
-
Data Analysis:
-
Identify and quantify the M+4 isotopologue of mannose and other metabolites to determine the extent of label incorporation.
-
Use software for metabolic flux analysis to model the flow of 13C through the metabolic network.[2]
-
Experiment 2: Radiotracer Analysis with 14C-D-Mannose using Liquid Scintillation Counting
Objective: To measure the total incorporation of 14C-D-Mannose into cellular macromolecules.
Methodology:
-
Cell Culture: Culture HepG2 cells as described in Experiment 1.
-
Labeling: Replace the standard medium with a medium containing 5 mM D-glucose and 1 µCi/mL of 14C-D-Mannose. Culture for 24 hours.
-
Cell Lysis and Fractionation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Precipitate macromolecules (proteins, nucleic acids) using trichloroacetic acid (TCA).
-
Centrifuge to separate the TCA-precipitable material (macromolecules) from the TCA-soluble fraction (small molecule metabolites).
-
-
Liquid Scintillation Counting:
-
Dissolve the TCA-precipitable pellet in a suitable solvent (e.g., 0.1 M NaOH).
-
Transfer an aliquot of the dissolved pellet and an aliquot of the TCA-soluble fraction to separate scintillation vials.
-
Add a suitable scintillation cocktail to each vial.
-
Measure the radioactivity in each fraction using a liquid scintillation counter.[3][4]
-
-
Data Analysis:
-
Calculate the disintegrations per minute (DPM) for each fraction.
-
Normalize the DPM to the total protein content or cell number to determine the specific incorporation of 14C-D-Mannose.
-
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental processes and the metabolic context, the following diagrams have been generated using the DOT language.
Conclusion: Making an Informed Choice
The selection between this compound and 14C-D-Mannose is contingent upon the specific research question, the required level of sensitivity, and the experimental model.
-
For quantitative, dynamic studies of metabolic fluxes and pathway activities, particularly in human subjects, this compound is the superior choice. Its safety profile and the detailed positional information it provides through MS and NMR analysis offer unparalleled insights into the intricacies of mannose metabolism.[5]
-
For highly sensitive ADME, mass balance, and tracer studies in preclinical models where the primary goal is to track the overall fate of mannose-derived molecules, 14C-D-Mannose remains an invaluable tool. Its high sensitivity allows for the detection of minute quantities of metabolites, which is often crucial in drug development and toxicology.[6]
References
- 1. revvity.com [revvity.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of 14C activity by liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 6. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Mannose Metabolism: A Comparative Guide to Isotopic Tracing in Cancer and Fibroblast Models
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of sugars like D-mannose is paramount for developing novel therapeutic strategies. This guide provides a comparative analysis of two pivotal studies that have utilized 13C isotopic tracers to elucidate the metabolic fate of D-mannose in distinct cellular contexts: human cancer cells with impaired mannose metabolism and normal human fibroblasts. By presenting key experimental data and methodologies, this document offers a comprehensive overview of how mannose influences cellular metabolism, from fueling glycosylation to inducing metabolic stress.
This guide leverages data from two key studies to compare the metabolic impact of D-mannose. The first, by Harada et al. (2023), investigates the consequences of high mannose influx in human fibrosarcoma cells genetically engineered to lack phosphomannose isomerase (MPI), the enzyme that channels mannose into glycolysis. The second, a foundational study by Ichikawa et al. (2014), traces the fate of 13C-labeled mannose in normal human fibroblasts to quantify its contribution to glycoprotein synthesis.
Comparative Analysis of Metabolic Models
The metabolic models derived from these studies present two contrasting pictures of mannose utilization. In normal fibroblasts, exogenous mannose is efficiently incorporated into N-glycans, contributing significantly to this essential post-translational modification.[1] Conversely, in MPI-deficient cancer cells, a high influx of mannose leads to a metabolic "clogging," where the accumulation of an intermediate, mannose-6-phosphate, disrupts glucose metabolism and triggers a cascade of events leading to genomic instability.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from both studies, offering a side-by-side comparison of mannose's metabolic effects.
Table 1: Comparison of D-Mannose Metabolic Flux in Different Cell Models
| Parameter | Cancer Cells (MPI-KO HT1080) [Harada et al., 2023] | Normal Human Fibroblasts [Ichikawa et al., 2014] |
| Primary Isotopic Tracer | [¹³C₆]-glucose | [4-¹³C]mannose |
| Experimental Condition | High Mannose (1 mM) vs. No Mannose | Physiological Mannose (50 µM) |
| Primary Metabolic Fate | Accumulation of Mannose-6-Phosphate, disruption of glycolysis | Incorporation into N-glycans |
| Contribution to N-glycans | Not the primary focus; mannose challenge had negligible effects on N-glycosylation.[2] | 25-30% of mannose in N-glycans derived from exogenous mannose.[1] |
| Impact on Glycolysis | Severe decrease in fractional enrichment of lower glycolytic intermediates from ¹³C-glucose. | Not significantly impacted at physiological concentrations. |
| Impact on TCA Cycle | Decreased fractional enrichment of TCA cycle intermediates from ¹³C-glucose. | Not significantly impacted at physiological concentrations. |
| Cellular Consequence | dNTP loss, genomic instability, and cell cycle arrest.[2] | Supports normal glycoprotein synthesis.[1] |
Table 2: Isotopic Labeling of Key Metabolites
| Metabolite | Cancer Cells (MPI-KO) - Mannose Challenged (% ¹³C Enrichment from Glucose) | Normal Fibroblasts - Mannose Labeled (% Contribution to N-glycan Mannose) |
| Mannose-6-Phosphate | Significantly increased (data inferred from metabolic clogging) | Proportional to exogenous mannose concentration |
| Fructose-6-Phosphate | Significantly decreased | No detectable contribution from mannose at physiological concentrations |
| N-glycan Mannose | - | 25-30% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols from the two studies.
Protocol 1: Metabolic Tracing in Mannose-Challenged Cancer Cells (Harada et al., 2023)
-
Cell Culture: MPI-knockout HT1080 human fibrosarcoma cells were cultured in DMEM supplemented with 10% fetal bovine serum. For mannose challenge experiments, cells were cultured in media containing 1 mM D-mannose.
-
Isotopic Labeling: Cells were preconditioned with or without mannose and then incubated in media containing [¹³C₆]-glucose for various time points (up to 240 minutes) to reach isotopic steady state.
-
Metabolite Extraction: Cells were washed with ice-cold PBS, and metabolites were extracted using a methanol/water/chloroform solvent system.
-
Analytical Method: The isotopic enrichment of metabolites was measured using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The fractional enrichment of ¹³C in downstream metabolites of glycolysis, the pentose phosphate pathway, and the TCA cycle was calculated to determine the impact of mannose on glucose metabolism.
Protocol 2: Tracing Mannose into Glycosylation Pathways in Fibroblasts (Ichikawa et al., 2014)
-
Cell Culture: Normal human fibroblasts were cultured in DMEM with 10% fetal bovine serum.
-
Isotopic Labeling: Cells were incubated with medium containing [4-¹³C]mannose at a physiological concentration of 50 µM.
-
Glycoprotein Processing: Cellular glycoproteins were harvested, and N-glycans were released enzymatically. The released glycans were then hydrolyzed to monosaccharides.
-
Analytical Method: The isotopic enrichment of mannose in the hydrolyzed N-glycans was determined by gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The ratio of labeled to unlabeled mannose was used to quantify the direct contribution of exogenous mannose to the N-glycan pool.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic described in this guide.
Conclusion
The validation of metabolic pathway models through isotopic tracing is a powerful tool for understanding cellular physiology. As demonstrated by the comparative analysis of D-mannose metabolism in cancer cells and normal fibroblasts, the context of the cellular model is critical. In fibroblasts, mannose is a valuable substrate for glycosylation, a fundamental biological process.[1] In contrast, when the canonical metabolic route for mannose is impaired, as in the MPI-deficient cancer cell model, it becomes a potent metabolic toxin, highlighting a potential vulnerability that could be exploited for therapeutic purposes.[2] This guide underscores the importance of using techniques like 13C-MFA to dissect these context-dependent metabolic roles, providing a clearer path for targeted drug development and a deeper understanding of cellular metabolism.
References
Cross-Validation of D-Mannose-13C-4 Results with Seahorse Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful techniques for assessing cellular metabolism: stable isotope tracing using D-Mannose-13C-4 and real-time metabolic analysis using Agilent Seahorse XF technology. Understanding how to cross-validate results from these distinct yet complementary methods can provide a more robust and nuanced understanding of metabolic phenotypes in research and drug development.
Introduction: Two Perspectives on Cellular Metabolism
This compound Metabolic Flux Analysis offers a detailed view of the metabolic fate of mannose, a hexose sugar that enters glycolysis at the level of fructose-6-phosphate. By labeling specific carbon atoms (in this case, at position 4), researchers can trace the journey of these carbons through various metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This technique provides a quantitative measure of pathway activity and can reveal metabolic reprogramming in response to various stimuli. D-Mannose is transported into cells and phosphorylated by hexokinase to mannose-6-phosphate, which is then isomerized to fructose-6-phosphate by phosphomannose isomerase (PMI), directly entering the glycolytic pathway.[1][2]
Seahorse XF Assays provide a real-time, functional measurement of the two major energy-producing pathways in the cell: glycolysis and mitochondrial respiration.[3][4] The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the extracellular acidification rate (ECAR) or proton efflux rate (PER) as an indicator of glycolysis.[3][4][5] By using a series of pharmacological inhibitors, these assays can dissect specific aspects of mitochondrial function and glycolytic capacity.
The cross-validation of these two techniques allows for a comprehensive understanding of cellular metabolism, where the detailed pathway information from this compound tracing can explain the functional metabolic changes observed with Seahorse assays.
Data Presentation: Correlating Metabolic Flux with Functional Readouts
The following tables summarize the expected correlations between data obtained from this compound metabolic flux analysis and key parameters from Seahorse XF assays.
Table 1: Cross-Validation of Glycolytic Activity
| This compound Metabolic Flux Parameter | Expected Correlation with Seahorse XF Glycolysis Rate Assay | Interpretation |
| Increased 13C labeling in Lactate | Increased Basal ECAR/PER | Indicates a higher rate of glycolysis, with mannose-derived carbons being shunted to lactate. |
| Decreased 13C labeling in Lactate | Decreased Basal ECAR/PER | Suggests a reduction in overall glycolytic flux from mannose. |
| Increased fractional enrichment of 13C in glycolytic intermediates (e.g., pyruvate, lactate) | Increased Glycolytic Capacity (after oligomycin injection) | Demonstrates a cellular reliance on glycolysis for ATP production when oxidative phosphorylation is inhibited. |
| No significant change in 13C labeling in Lactate despite treatment | No significant change in Basal ECAR/PER | Suggests the treatment does not primarily target the glycolytic pathway for mannose. |
Table 2: Cross-Validation of Mitochondrial Respiration
| This compound Metabolic Flux Parameter | Expected Correlation with Seahorse XF Cell Mito Stress Test | Interpretation |
| Increased 13C labeling in TCA Cycle Intermediates (e.g., Citrate, Malate) | Increased Basal OCR | Indicates that mannose is being utilized as a fuel source for mitochondrial respiration. |
| Decreased 13C labeling in TCA Cycle Intermediates | Decreased Basal OCR | Suggests a reduction in the contribution of mannose to the TCA cycle and oxidative phosphorylation. |
| Increased 13C labeling in TCA Cycle Intermediates | Increased Maximal Respiration (after FCCP injection) | Shows that mannose can fuel maximal respiratory capacity when the electron transport chain is uncoupled. |
| Decreased 13C labeling in TCA Cycle Intermediates | Decreased Spare Respiratory Capacity | Implies a reduced ability of the cell to respond to increased energy demand using mannose as a substrate. |
Experimental Protocols
This compound Metabolic Flux Analysis
This protocol outlines the basic steps for a stable isotope tracing experiment using this compound.
-
Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Isotope Labeling:
-
Prepare culture medium containing this compound at a known concentration. The standard glucose concentration may be adjusted or replaced depending on the experimental question.
-
Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled mannose into metabolic pathways.
-
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the extracted metabolites.
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopologue distribution of key metabolites (e.g., lactate, citrate, malate).
-
-
Data Analysis:
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in each metabolite at each time point.
-
Use metabolic flux analysis software to model the flux of 13C through the metabolic network.
-
Seahorse XF Glycolysis Rate Assay
This protocol is adapted from the Agilent Seahorse XF Glycolytic Rate Assay User Manual.[3][6]
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.
-
Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, prepare the Seahorse XF Glycolytic Rate Assay Medium containing desired substrates (e.g., glucose, glutamine, pyruvate).
-
Wash the cells with the assay medium and replace it with the final volume of assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the hydrated sensor cartridge with the inhibitors: Rotenone/Antimycin A (Rot/AA) mix and 2-Deoxyglucose (2-DG).
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the assay, which will measure basal OCR and ECAR, followed by sequential injections of Rot/AA and 2-DG.
-
-
Data Analysis:
-
The Seahorse XF software calculates the Glycolytic Proton Efflux Rate (glycoPER) by accounting for the contribution of CO2 from mitochondrial respiration to the total proton efflux rate.[6]
-
Key parameters obtained include basal glycolysis and compensatory glycolysis.
-
Seahorse XF Cell Mito Stress Test
This protocol is based on the Agilent Seahorse XF Cell Mito Stress Test User Guide.[7]
-
Cell Culture: As described for the Glycolysis Rate Assay.
-
Assay Preparation:
-
Hydrate the sensor cartridge as described above.
-
Prepare the Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Wash and incubate the cells in the assay medium as described above.
-
Load the hydrated sensor cartridge with the following inhibitors in the specified ports: Oligomycin, Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), and a mix of Rotenone and Antimycin A.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell culture plate.
-
Run the assay, which will measure basal OCR and ECAR, followed by the sequential injection of the inhibitors.
-
-
Data Analysis:
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 2. Mannose - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
A Comparative Analysis of the Metabolic Fates of D-Mannose-1-¹³C and D-Mannose-4-¹³C for Metabolic Pathway Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fates of two stable isotope-labeled forms of D-mannose: D-Mannose-1-¹³C and D-Mannose-4-¹³C. Understanding the differential distribution of the ¹³C label from these tracers is crucial for designing and interpreting metabolic flux analysis studies aimed at elucidating the contributions of mannose to various cellular pathways, including glycolysis, the pentose phosphate pathway (PPP), and glycosylation.
Introduction to D-Mannose Metabolism
D-mannose is a C-2 epimer of glucose that plays a significant role in cellular metabolism, primarily as a precursor for the synthesis of glycoproteins and other glycoconjugates.[1][2] Exogenous mannose is transported into the cell and phosphorylated by hexokinase to yield mannose-6-phosphate (Man-6-P).[1] Man-6-P stands at a critical metabolic branch point. It can be isomerized to fructose-6-phosphate (Fru-6-P) by phosphomannose isomerase (MPI), thereby entering glycolysis and the pentose phosphate pathway.[3][4] Alternatively, Man-6-P can be converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase (PMM2), leading to the synthesis of GDP-mannose, the primary donor for mannosylation reactions in protein glycosylation.[3]
Stable isotope tracers, such as ¹³C-labeled mannose, are invaluable tools for quantitatively tracking the flow of carbon atoms through these metabolic networks. By using specifically labeled isotopomers like D-Mannose-1-¹³C and D-Mannose-4-¹³C, researchers can gain insights into the activity of specific pathways.
Metabolic Fate of D-Mannose-1-¹³C
When D-Mannose-1-¹³C is introduced into a cellular system, the ¹³C label is initially at the C-1 position of mannose and subsequently at the C-1 position of Man-6-P. The downstream distribution of this label is highly dependent on the enzymatic reactions that follow.
Glycolysis and Gluconeogenesis: Upon conversion to Fru-6-P, the ¹³C label remains at the C-1 position. As Fru-6-P proceeds through glycolysis, it is converted to fructose-1,6-bisphosphate and then cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GA3P). The C-1 of Fru-6-P becomes the C-3 of DHAP, which then isomerizes to GA3P. Consequently, the ¹³C label will be found at the C-3 position of pyruvate and lactate.
Pentose Phosphate Pathway (PPP): If Man-6-P enters the PPP via Fru-6-P, the ¹³C at the C-1 position of glucose-6-phosphate (after isomerization from Fru-6-P) is lost as ¹³CO₂ in the oxidative phase during the conversion of 6-phosphogluconate to ribulose-5-phosphate. Therefore, D-Mannose-1-¹³C is an effective tracer for measuring the flux through the oxidative PPP by quantifying the release of ¹³CO₂. The non-oxidative PPP involves a series of carbon-shuffling reactions that would result in a more complex labeling pattern in the resulting pentose phosphates and glycolytic intermediates.
Glycosylation: For glycosylation, Man-6-P is converted to Man-1-P and then to GDP-mannose. In this pathway, the carbon backbone is not rearranged, so the ¹³C label remains at the C-1 position of mannose in GDP-mannose and is subsequently incorporated into glycoproteins at this position.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Glycosylation's Secrets: The Power of Position-Specific Labeled Mannose Isotopes
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of cellular biology, understanding the precise pathways of molecules is paramount. For researchers in glycobiology and drug development, tracing the journey of mannose—a critical sugar in protein glycosylation—offers profound insights into health and disease. While various labeling techniques exist, the use of position-specific labeled mannose isotopes has emerged as a superior method for achieving unparalleled precision and quantitative accuracy. This guide provides an objective comparison of this advanced technique with traditional methods, supported by experimental data and detailed protocols, to empower researchers in their quest to unravel the complexities of mannose metabolism.
The Decisive Advantage: Precision in Tracking Metabolic Fate
The primary advantage of using position-specific stable isotope-labeled mannose, such as [1,2-¹³C]mannose or [4-¹³C]mannose, lies in the ability to track the carbon backbone of the molecule through complex metabolic pathways.[1][2] This offers a significant leap forward from older methods like radiolabeling with [2-³H]-Mannose.
While [2-³H]-Mannose has been a valuable tool for decades, its utility is limited.[3] The tritium label is lost as ³HOH when mannose-6-phosphate is isomerized to fructose-6-phosphate, a key step in glycolysis.[1][3] This "disappearance" of the label prevents researchers from tracking the mannose carbon skeleton beyond this point, obscuring its ultimate fate.[3]
Position-specific stable isotopes, however, remain integrated within the molecule, allowing their journey to be followed through various metabolic branches. This has led to critical discoveries, such as the revelation that a significant portion of mannose destined for glycosylation is first converted to fructose-6-phosphate and then back to mannose-6-phosphate, a metabolic "detour" previously underestimated.[3]
Quantitative Superiority Over Traditional Methods
Stable isotope labeling provides a much more precise quantification of mannose incorporation into N-glycans compared to radiolabeling.[3] Gas chromatography-mass spectrometry (GC-MS) analysis of fragments from labeled glycans allows for the accurate determination of the proportion of mannose derived from exogenous sources versus that synthesized from glucose.[1] This level of detail is crucial for understanding the metabolic flux in different cell types and disease states.
For instance, studies have shown that while only a small percentage of exogenous mannose is used for N-glycosylation (around 2%), it is incorporated much more efficiently than glucose-derived mannose.[1][3] This highlights the cell's preference for salvaging exogenous mannose for glycosylation.
Comparative Performance: Position-Specific Isotopes vs. Alternatives
To illustrate the advantages, the following table summarizes the key differences between position-specific labeled mannose isotopes and other common labeling techniques.
| Feature | Position-Specific Labeled Mannose Isotopes (e.g., ¹³C, ²H) | Radi-labeled Mannose (e.g., [2-³H]-Mannose) | General Stable Isotope Labeling (e.g., ¹³C-glucose) |
| Metabolic Tracing | Allows complete tracking of the carbon skeleton through various metabolic pathways.[1][3] | Label is lost upon conversion to fructose-6-phosphate, limiting tracking to initial steps.[1][3] | Can trace the contribution of glucose to mannose synthesis but doesn't distinguish exogenous mannose pathways.[3] |
| Quantification | Highly precise and quantitative using techniques like GC-MS.[1][3] | Less precise quantification due to the nature of radioactive decay measurement.[3] | Provides quantitative data on glucose-to-mannose conversion but not on direct mannose incorporation. |
| Safety | Non-radioactive, posing no radiation risk to researchers or the environment.[4] | Radioactive, requiring specialized handling and disposal procedures. | Non-radioactive and safe.[4] |
| Applications | Detailed flux analysis, distinguishing metabolic pools, understanding disease mechanisms (e.g., CDG-Ib).[1][2] | General measure of mannose uptake and initial incorporation into glycans.[3] | Studying the overall contribution of glucose to glycosylation. |
| Cost | Generally more expensive than radiolabeled compounds. | Relatively inexpensive. | Cost varies depending on the specific labeled molecule. |
Experimental Protocols: A Glimpse into the Methodology
The following provides a summarized, exemplary protocol for tracing mannose metabolism using position-specific labeled isotopes.
Objective: To quantify the relative contributions of exogenous mannose and glucose to N-glycan synthesis in cultured cells.
Materials:
-
Cell culture medium
-
Position-specifically labeled mannose (e.g., [1,2-¹³C]mannose)
-
Unlabeled glucose
-
Cell lysis buffer
-
PNGase F (Peptide-N-Glycosidase F)
-
Trifluoroacetic acid (TFA)
-
Derivatization reagents (e.g., for aldonitrile acetate derivatives)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing a physiological concentration of unlabeled glucose and a specific concentration of position-specifically labeled mannose for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Precipitation: Harvest and lyse the cells. Precipitate the proteins to isolate glycoproteins.
-
N-Glycan Release: Treat the protein pellet with PNGase F to release the N-linked glycans.
-
Hydrolysis and Derivatization: Hydrolyze the released N-glycans into their constituent monosaccharides using TFA. Convert the monosaccharides into volatile derivatives (e.g., aldonitrile acetates) suitable for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized monosaccharides into the GC-MS system. The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the identification and quantification of the labeled and unlabeled mannose.
-
Data Analysis: Calculate the percentage of mannose in N-glycans that is derived from the exogenously supplied labeled mannose by comparing the peak areas of the labeled and unlabeled mannose fragments.
Visualizing the Pathways
To better understand the metabolic journey of mannose, the following diagrams illustrate the key pathways and the experimental workflow.
Caption: Metabolic pathways of mannose.
Caption: Experimental workflow for tracing labeled mannose.
Conclusion: A New Era of Precision in Glycobiology
The use of position-specific labeled mannose isotopes represents a paradigm shift in the study of mannose metabolism and glycosylation. By providing a tool for precise tracking and quantification, this technology empowers researchers to ask more nuanced questions about the roles of glycosylation in health and disease. For professionals in drug development, this level of detail is invaluable for understanding the metabolic effects of new therapeutic agents and for developing targeted therapies for a range of conditions, from congenital disorders of glycosylation to cancer. While the initial investment may be higher, the depth and quality of the data obtained make position-specific labeled mannose isotopes an indispensable tool for advancing our understanding of this fundamental biological process.
References
Navigating Metabolic Pathways: A Comparative Guide to D-Mannose-13C Tracing Studies
For researchers, scientists, and drug development professionals, understanding the intricacies of cellular metabolism is paramount. Isotopic tracers are powerful tools in this endeavor, and while 13C-labeled glucose is a common choice, other sugars like D-mannose offer unique insights, particularly into glycosylation pathways. This guide provides a comparative analysis of the reproducibility and accuracy of D-mannose-13C tracing studies, drawing upon established principles of 13C metabolic flux analysis (MFA) to navigate the current landscape where specific literature on D-Mannose-13C-4 is emerging.
While direct comparative studies on the performance of a specific this compound tracer are not yet widely available in peer-reviewed literature, the principles governing the accuracy and reproducibility of 13C-MFA are universal. This guide leverages the extensive knowledge from studies using other tracers, primarily 13C-glucose, to provide a robust framework for evaluating and designing experiments with 13C-labeled mannose.
The Metabolic Journey of D-Mannose
D-Mannose, a C-2 epimer of glucose, enters central carbon metabolism at the level of fructose-6-phosphate. Once transported into the cell, hexokinase phosphorylates it to mannose-6-phosphate. From there, it has two primary fates: isomerization to fructose-6-phosphate by mannose phosphate isomerase (MPI) to enter glycolysis, or conversion to GDP-mannose, a key building block for N-linked glycosylation.[1] This metabolic branch point makes 13C-labeled mannose a valuable tool for dissecting the flux between energy metabolism and protein modification.
Experimental Design for Reproducibility and Accuracy
The reliability of a 13C tracing study hinges on a meticulously planned and executed experimental protocol. A generalized workflow applicable to D-Mannose-13C studies is outlined below.
A detailed experimental protocol involves several critical steps:
-
Cell Culture: Cells are cultured in a medium where the standard carbon source is replaced with the 13C-labeled tracer, in this case, D-Mannose-13C. It is crucial to ensure that the cells reach an isotopic steady state, where the labeling of intracellular metabolites is constant.[2]
-
Metabolic Quenching: To accurately capture the metabolic state, cellular metabolism must be rapidly halted. This is typically achieved by flash-freezing the cells in liquid nitrogen.
-
Metabolite Extraction: Metabolites are then extracted from the cells, often using a cold solvent mixture like methanol/water.
-
Analytical Measurement: The isotopic labeling patterns of the metabolites are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Data Analysis and Flux Calculation: The resulting mass isotopomer distributions are used in computational models to calculate the metabolic fluxes.[3]
Key Factors Influencing Reproducibility and Accuracy
Achieving high reproducibility and accuracy in 13C-MFA is a multi-faceted challenge. The following table summarizes the key factors and strategies for mitigation.
| Factor | Impact on Reproducibility & Accuracy | Mitigation Strategies |
| Tracer Purity & Position | The isotopic purity and the specific position of the 13C label on the tracer molecule are critical for accurate flux calculations. | Use tracers from reputable suppliers with certified isotopic purity. The choice of labeling position depends on the specific pathways of interest.[4] |
| Isotopic Steady State | If cells have not reached a steady state, the measured labeling patterns will not reflect the true metabolic fluxes, leading to inaccurate results. | Perform time-course experiments to determine the time required to reach isotopic steady state.[2] |
| Analytical Precision | The precision of the mass spectrometry measurements directly impacts the confidence intervals of the calculated fluxes. | Implement robust quality control measures, including the use of internal standards and replicate measurements.[5] |
| Metabolic Model | The accuracy of the calculated fluxes is dependent on the completeness and correctness of the underlying metabolic network model. | Use well-curated and validated metabolic models. Perform sensitivity analyses to assess the impact of model assumptions on the results.[3] |
| Background Noise | Natural abundance of 13C and background noise in the mass spectrometry data can affect the accuracy of isotopologue distribution measurements. | Correct for the natural 13C abundance and use appropriate data processing algorithms to minimize noise. |
Comparative Performance: D-Mannose-13C vs. Other Tracers
While direct quantitative data for this compound is scarce, we can infer its potential performance by comparing the metabolic roles of mannose and glucose.
| Feature | D-Mannose-13C Tracer | D-Glucose-13C Tracer |
| Primary Pathways Traced | Glycosylation (N-linked), Glycolysis (from Fructose-6-P) | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Glycogen Synthesis |
| Key Insights | Provides a direct measure of the flux of exogenous mannose into glycosylation pathways.[1] | Offers a comprehensive view of central carbon metabolism.[4] |
| Potential for Crosstalk | The conversion of mannose-6-P to fructose-6-P means the tracer will also label glycolytic intermediates. | Can be converted to mannose for glycosylation, but the flux through this pathway can be difficult to distinguish from other glucose-consuming pathways.[6] |
| Considerations | The activity of mannose phosphate isomerase (MPI) will significantly influence the distribution of the label between glycolysis and glycosylation.[1] | Different labeling positions (e.g., [1,2-13C2]glucose vs. [U-13C6]glucose) provide optimal information for different pathways.[7] |
To illustrate how tracer performance is quantitatively evaluated, the following table summarizes the precision scores of various 13C-glucose tracers for different metabolic pathways, as determined in computational analyses. A higher score indicates a more precise flux estimate.
| Tracer | Glycolysis Precision Score | Pentose Phosphate Pathway Precision Score | TCA Cycle Precision Score |
| [1,2-13C2]Glucose | High | High | Low |
| [2-13C]Glucose | High | High | Low |
| [3-13C]Glucose | High | High | Low |
| [U-13C6]Glucose | Moderate | Low | High |
| [1-13C]Glucose | Moderate | Moderate | Low |
| Data adapted from studies evaluating 13C-glucose tracers in mammalian cells.[4][7] |
Conclusion
D-Mannose-13C tracing is a promising technique for researchers investigating the interplay between nutrient availability and glycosylation, a process fundamental to cell signaling, cancer progression, and immune responses. While the field awaits more studies specifically validating a this compound tracer, the established principles of 13C metabolic flux analysis provide a solid foundation for designing and interpreting such experiments. By carefully considering the experimental design, understanding the metabolic fate of mannose, and being aware of the factors that influence reproducibility and accuracy, researchers can confidently employ 13C-labeled mannose to unravel complex metabolic networks. Future studies directly comparing the performance of different 13C-mannose isotopomers will be invaluable in further refining our understanding and application of this powerful analytical tool.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Statistical Analysis of D-Mannose-¹³C₄ Labeling Data
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of statistical analysis approaches for D-Mannose-¹³C₄ labeling data. It includes detailed experimental protocols, a comparative analysis of software tools, and visual representations of relevant metabolic and signaling pathways.
Stable isotope tracing with D-Mannose-¹³C₄ is a powerful technique to quantitatively track the metabolic fate of mannose in various biological systems. The analysis of the resulting mass spectrometry data, however, can be complex. This guide aims to provide an objective comparison of available software and statistical methods to aid researchers in selecting the most appropriate tools for their experimental needs.
Comparative Analysis of Software for ¹³C-Metabolic Flux Analysis (MFA)
The accurate determination of metabolic fluxes from ¹³C labeling data relies on specialized software packages. These tools employ different algorithms to fit the experimental mass isotopomer distribution data to a metabolic model. Below is a comparison of some of the most commonly used software in the field.
| Software | Core Algorithm/Method | User Interface | Key Features & Considerations |
| INCA (Isotopomer Network Compartmental Analysis) | Elementary Metabolite Unit (EMU), Cumomer | MATLAB-based GUI and command line | Supports both steady-state and isotopically non-stationary MFA. Allows for the simultaneous fitting of multiple datasets.[1] Requires a MATLAB license. |
| OpenFLUX | Elementary Metabolite Unit (EMU) | MATLAB-based | Open-source and user-friendly, with a parser that facilitates model creation from spreadsheets.[2] Good for small to large-scale steady-state ¹³C-MFA.[2] |
| 13CFLUX2 | Cumomer, EMU, Isotopomer | Command line with XML-based input (FluxML)[3] | High-performance suite for large-scale MFA, supporting parallel computing.[3][4] Offers flexibility in modeling and analysis workflows.[3] |
| FiatFlux | Flux ratio analysis | MATLAB-based | Aims to simplify flux analysis for non-experts by first calculating metabolic flux ratios from MS data.[5] Good for initial, less complex analyses. |
Statistical Approaches in Metabolomics Data Analysis
Beyond the core flux calculations, various statistical methods are employed to interpret the results and compare different experimental conditions.
| Statistical Method | Purpose | Advantages | Disadvantages |
| Univariate Analysis (e.g., t-test, ANOVA) | To identify significant changes in the labeling of individual metabolites between experimental groups. | Simple to implement and interpret. | Prone to false positives when dealing with a large number of metabolites due to multiple testing. |
| Multivariate Analysis (e.g., PCA, PLS-DA) | To identify patterns and correlations in the entire dataset and to discriminate between experimental groups based on the overall metabolic profile. | Captures the complex relationships between metabolites. More powerful in identifying subtle but coordinated changes. | Can be more complex to interpret and may require larger sample sizes. |
| Correction for Natural Isotope Abundance | To remove the contribution of naturally occurring ¹³C from the measured mass isotopomer distributions, ensuring that the observed labeling is solely from the ¹³C-labeled tracer. | Essential for accurate flux calculations. | Requires accurate knowledge of the elemental composition of the metabolites. |
| Goodness-of-Fit Analysis (e.g., Chi-squared test) | To assess how well the calculated fluxes fit the experimental data. | Provides a quantitative measure of the confidence in the estimated fluxes. | A poor fit may indicate an incomplete or incorrect metabolic model. |
Experimental Protocols
A generalized workflow for a D-Mannose-¹³C₄ labeling experiment followed by LC-MS analysis is provided below. This protocol should be optimized based on the specific cell type and experimental question.
Cell Culture and Labeling
-
Culture cells to the desired confluence in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of D-Mannose-¹³C₄ and other necessary nutrients. The concentration of the tracer should be optimized based on the experimental goals.
-
Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into the metabolome. The incubation time is critical and depends on whether a steady-state or a dynamic labeling state is being investigated.
Metabolite Extraction
-
Rapidly quench metabolic activity by, for example, aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the cell lysate to pellet the precipitated proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
LC-MS/MS Analysis
-
Separate the metabolites using liquid chromatography (LC) with a column suitable for polar metabolites.
-
Detect and quantify the mass isotopologues of D-mannose and its downstream metabolites using a high-resolution mass spectrometer (MS).
-
Acquire data in a full-scan mode or using a targeted approach to monitor specific mass-to-charge ratios (m/z).
Visualizing Metabolic and Signaling Pathways
Understanding the flow of the ¹³C label requires knowledge of the underlying metabolic and signaling pathways.
References
- 1. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13CFLUX2--high-performance software suite for (13)C-metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas | Semantic Scholar [semanticscholar.org]
The Rising Star of Isotopic Tracers: A Comparative Guide to D-Mannose-¹³C₄ in Metabolic Research
For researchers, scientists, and drug development professionals, the quest for precise tools to unravel complex metabolic pathways is perpetual. Among the emerging isotopic tracers, D-Mannose-¹³C₄ is gaining attention for its potential to illuminate the intricacies of mannose metabolism and its downstream effects. This guide provides a comparative overview of the application of D-Mannose-¹³C₄, drawing parallels with established isotopic tracers and outlining the experimental frameworks necessary for its effective use.
While direct comparative studies utilizing D-Mannose-¹³C₄ as a primary metabolic tracer are still nascent, its application can be robustly inferred from established methodologies in metabolic flux analysis (MFA) and the extensive use of other ¹³C-labeled substrates. The primary application of isotopically labeled D-mannose, such as D-Mannose-¹³C₆, has been as an internal standard for the accurate quantification of D-mannose in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This underscores the analytical feasibility of tracking ¹³C-labeled mannose.
Comparative Performance and Applications
The choice of an isotopic tracer is paramount for the precision of metabolic flux analysis.[4] While tracers like [1,2-¹³C₂]glucose are optimized for estimating fluxes in glycolysis and the pentose phosphate pathway, and [U-¹³C₅]glutamine is preferred for the TCA cycle, D-Mannose-¹³C₄ offers a unique window into mannose-specific pathways, including glycosylation and its interplay with glycolysis.[4]
Recent studies have highlighted the profound impact of mannose metabolism on cellular functions, such as T cell differentiation and anti-tumor immunity, making D-Mannose-¹³C₄ a valuable tool for comparative studies in these areas.[5] For instance, a comparative study could involve treating one cell population with a therapeutic agent and another with a control, followed by the introduction of D-Mannose-¹³C₄ to trace its metabolic fate and quantify changes in pathway fluxes.
Quantitative Data Summary
As direct comparative studies using D-Mannose-¹³C₄ are not yet widely published, the following tables illustrate the expected quantitative data from a hypothetical comparative study investigating the effect of a therapeutic agent on mannose metabolism in cancer cells.
Table 1: Comparison of D-Mannose-¹³C₄ Incorporation into Key Metabolites
| Metabolite | Control Group (¹³C Enrichment %) | Treated Group (¹³C Enrichment %) | Fold Change | p-value |
| Mannose-6-phosphate | 85.2 ± 4.1 | 70.5 ± 3.8 | -1.21 | <0.01 |
| Fructose-6-phosphate | 45.7 ± 3.2 | 60.1 ± 2.9 | +1.31 | <0.01 |
| Sedoheptulose-7-phosphate | 15.3 ± 1.8 | 25.9 ± 2.1 | +1.69 | <0.05 |
| GDP-mannose | 60.1 ± 5.5 | 42.3 ± 4.9 | -1.42 | <0.01 |
| Lactate | 10.2 ± 1.1 | 18.7 ± 1.5 | +1.83 | <0.01 |
Table 2: Calculated Metabolic Fluxes from D-Mannose-¹³C₄ Tracing
| Metabolic Pathway | Flux (Control Group, nmol/10⁶ cells/hr) | Flux (Treated Group, nmol/10⁶ cells/hr) | Flux Ratio (Treated/Control) |
| Mannose uptake | 50.3 ± 4.7 | 45.1 ± 4.2 | 0.90 |
| Glycosylation | 20.1 ± 2.5 | 12.8 ± 1.9 | 0.64 |
| Glycolysis (from Mannose) | 30.2 ± 3.1 | 32.3 ± 3.5 | 1.07 |
| Pentose Phosphate Pathway | 5.8 ± 0.9 | 9.2 ± 1.1 | 1.59 |
Experimental Protocols
The successful application of D-Mannose-¹³C₄ in comparative studies hinges on meticulous experimental design and execution. Below are detailed methodologies for key experiments.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density of 1 x 10⁶ cells/well in a 6-well plate and culture overnight.
-
Medium Exchange: Remove the growth medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Labeling Medium: Add glucose-free RPMI medium supplemented with 10% dialyzed fetal bovine serum, 2 mM L-glutamine, and 10 mM D-Mannose-¹³C₄. For comparative analysis, a parallel set of wells will contain the unlabeled D-mannose.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state. The optimal time should be determined empirically for the specific cell line and experimental conditions.
-
Metabolite Extraction: At each time point, rapidly wash the cells with ice-cold PBS and quench metabolism by adding 1 mL of ice-cold 80% methanol. Scrape the cells and collect the cell suspension.
-
Sample Preparation: Centrifuge the cell suspension at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen gas.
Protocol 2: LC-MS/MS for Metabolite Quantification and Isotopologue Distribution Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in 100 µL of a suitable solvent (e.g., 50% acetonitrile).
-
Internal Standard: Use a stable isotope of D-mannose, such as D-mannose-¹³C₆, as an internal standard to compensate for variations in sample processing and instrument response.[1][2]
-
Chromatographic Separation: Employ a suitable HPLC column, such as a SUPELCOGEL™ Pb column, with an isocratic mobile phase of HPLC-grade water at a flow rate of 0.5 mL/min and a column temperature of 80°C.[1][2]
-
Mass Spectrometry: Perform mass detection using a tandem mass spectrometer operating in negative ionization electrospray mode.
-
Data Analysis: Quantify the total abundance of each metabolite by comparing its peak area to that of the internal standard. Determine the mass isotopologue distribution (MID) by measuring the peak areas of the different isotopologues (M+0, M+1, M+2, etc.) of each metabolite. Correct the raw MIDs for the natural abundance of ¹³C.
Visualizing Metabolic Pathways and Workflows
To facilitate a deeper understanding of the experimental logic and the metabolic pathways under investigation, the following diagrams are provided.
References
- 1. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of D-Mannose-13C-4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for D-Mannose-13C-4, focusing on operational and disposal plans to foster a secure laboratory environment. While D-Mannose and its isotopically labeled forms are generally not classified as hazardous, adherence to proper laboratory protocols is crucial.[1]
Immediate Safety and Handling Protocols
Prior to disposal, it is essential to follow correct handling procedures to minimize risks and prevent contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety glasses or goggles.[1][2]
-
Hand Protection: Use protective gloves.[2] After use, dispose of contaminated gloves in accordance with good laboratory practices.[3]
-
Body Protection: Wear a lab coat or other suitable protective clothing.[2][4]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3][4] However, if dust formation is unavoidable, use an approved respirator.[3]
Engineering Controls:
-
Ensure good ventilation in the work area.[5]
-
Use appropriate exhaust ventilation where dust may be generated.[3]
Hygiene Measures:
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Change out of contaminated clothing and wash it before reuse.[1][6]
Step-by-Step Disposal Procedures
The disposal of this compound should be conducted in accordance with national and local regulations.[1][5] It is generally not considered hazardous waste unless it has been mixed with or contaminated by a hazardous substance.
-
Initial Assessment: Determine if the this compound waste is contaminated with any hazardous materials.
-
Containerization:
-
Waste Collection:
-
Final Disposal:
Accidental Release Measures
In the event of a spill:
-
Evacuate: Evacuate unnecessary personnel from the area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: Prevent the substance from entering drains.[1][3]
-
Clean-up:
Physical and Chemical Properties
The following table summarizes key quantitative data for D-Mannose.
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Melting Point | 133 - 130 °C / 271.4 - 266 °F |
| Bulk Density | 0.25 - 0.60 g/cm³ |
| Solubility | Soluble in water. |
| Log Pow (n-octanol/water) | -2.71 at 25 °C (77 °F) |
Note: The properties of this compound are expected to be very similar to those of unlabeled D-Mannose.
Experimental Protocols
This document focuses on the disposal and safety protocols for this compound. For specific experimental protocols utilizing this compound, please refer to the relevant scientific literature or your institution's standard operating procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
